Folcisteine
説明
Structure
3D Structure
特性
IUPAC Name |
3-acetyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c1-4(8)7-3-11-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTBYSIPOKXCPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CSCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863483 | |
| Record name | 4-Thiazolidinecarboxylic acid, 3-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5025-82-1 | |
| Record name | N-Acetyl-4-thiazolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5025-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thiazolidinecarboxylic acid, 3-acetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005025821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5025-82-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146111 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Thiazolidinecarboxylic acid, 3-acetyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Thiazolidinecarboxylic acid, 3-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-acetylthiazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-acetylthioproline (ATCA) synthesis and derivatives
An In-depth Technical Guide to the Synthesis of N-acetylthioproline (ATCA) and Its Derivatives for Drug Development Professionals
Introduction to N-acetylthioproline (ATCA)
N-acetylthioproline (ATCA), chemically known as (R)-3-Acetylthiazolidine-4-carboxylic acid, is a heterocyclic compound derived from the amino acid L-proline. It has garnered interest in the scientific and pharmaceutical communities for its potential therapeutic properties, including acting as a cysteine derivative with potential antitumor activity.[1] The thiazolidine (B150603) ring structure is a key feature, and modifications to this scaffold can lead to a diverse range of derivatives with varied biological activities. This guide provides a technical overview of the synthesis of ATCA and its derivatives, experimental protocols, and the broader context of its application in drug discovery.
Synthesis of N-acetyl-L-thioproline (ATCA)
The synthesis of ATCA is most commonly achieved through the N-acetylation of L-thioproline. L-thioproline, also known as (R)-Thiazolidine-4-carboxylic acid, serves as the starting material for this transformation.[2] The acetylation process introduces an acetyl group onto the nitrogen atom of the thiazolidine ring.
Synthetic Pathway
A general and effective method for the synthesis of ATCA involves the reaction of L-thioproline with an acetylating agent, such as acetic anhydride (B1165640). This reaction is typically carried out in the presence of a solvent and may involve heating to drive the reaction to completion. A related patent describes a method for the racemization of N-acetyl-L-thioproline to N-acetyl-DL-thioproline using acetic acid and acetic anhydride at elevated temperatures.[3]
Experimental Protocol
The following protocol is adapted from a described synthesis method.[1]
Materials:
-
L-thioproline
-
Potassium chloride solution
-
2-thienylacetonitrile (85% solution)
-
p-xylene (B151628) (90%)
-
Decolorizing molecular sieves
-
Phosphorus pentoxide
Procedure:
-
To a reaction vessel, add L-thioproline (0.11 mol) and potassium chloride solution (100 mL).
-
Set the stirring speed to 150 rpm and heat the mixture to 85°C.
-
Slowly add a solution of 85% 2-thienylacetonitrile (50 mL) dropwise over a period of 40 minutes.
-
Maintain the reaction conditions with stirring for an additional 120 minutes.
-
Upon completion, perform a reduced pressure distillation (2.3 kPa) to separate the solid product.
-
To the resulting solid, add 90% p-xylene (80 mL) and heat until the solid is completely dissolved.
-
Add decolorizing molecular sieves and maintain the solution temperature at 15°C for 35 minutes for decolorization.
-
Remove solid impurities by filtration.
-
Dehydrate the solution using phosphorus pentoxide to yield the final white N-acetyl-L-thioproline product.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | L-thioproline | [1] |
| Yield | 89% (17.13 g) | [1] |
| Appearance | Off-white to white powder | [1] |
| Melting Point | 143-145°C | [1] |
| Molecular Formula | C6H9NO3S | [1] |
| Molecular Weight | 175.21 g/mol | [1] |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-acetyl-L-thioproline (ATCA).
Synthesis of ATCA Derivatives
The ATCA scaffold can be chemically modified to produce a variety of derivatives. These modifications can be targeted to enhance biological activity, improve pharmacokinetic properties, or explore structure-activity relationships (SAR). Common strategies include modifications at the carboxylic acid group, the acetyl group, or the thiazolidine ring itself. For instance, new N-acyl thiourea (B124793) derivatives with heterocyclic rings have been synthesized and shown to possess antimicrobial and antioxidant activities.[4] Another example is the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives which have shown fungicidal activity.[5][6]
General Synthesis of N-Acyl Thiourea Derivatives
A general route to N-acyl thiourea derivatives involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate intermediate. This intermediate then reacts with a heterocyclic amine to yield the final product.[4]
Representative Experimental Protocol (N-Acyl Thiourea Derivative)
This protocol is a generalized representation based on the synthesis of N-acyl thiourea derivatives.[4]
Step 1: Formation of Isothiocyanate
-
Dissolve the starting carboxylic acid in a suitable solvent (e.g., anhydrous acetone).
-
React the carboxylic acid with a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) to form the corresponding acid chloride.
-
In a separate vessel, dissolve ammonium thiocyanate in the same solvent.
-
Add the acid chloride solution to the ammonium thiocyanate solution and stir, which results in the formation of the isothiocyanate intermediate.
Step 2: Reaction with Amine
-
To the solution containing the isothiocyanate, add the desired heterocyclic amine.
-
The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate.
-
The final N-acyl thiourea derivative can be isolated and purified using standard techniques like crystallization or chromatography.
Quantitative Data for Derivative Synthesis
Quantitative data is highly dependent on the specific derivative being synthesized. For a series of N-(thiophen-2-yl) nicotinamide derivatives, yields have been reported in the range of 64% to 72%.[5]
| Parameter | Value Range | Reference |
| N-(thiophen-2-yl) nicotinamide derivatives | ||
| Yield | 64% - 72% | [5] |
Derivative Synthesis Workflow Diagram
Caption: General workflow for N-acyl thiourea derivative synthesis.
Signaling Pathways in Drug Development
The development of new drugs, such as derivatives of ATCA, often involves targeting specific cellular signaling pathways that are dysregulated in disease. While the specific pathways modulated by ATCA are a subject of ongoing research, many therapeutic agents for conditions like cancer exert their effects by interfering with pathways crucial for cell proliferation, survival, and differentiation.[][8] Key signaling pathways often investigated in drug discovery include the Wnt, Notch, Hedgehog, and various receptor tyrosine kinase (RTK) pathways like the EGFR pathway.[9][10]
Generalized Kinase Signaling Pathway
The following diagram illustrates a simplified, generic kinase signaling pathway, which is a common target for cancer therapeutics.
Caption: A simplified model of a kinase signaling cascade.
Experimental Workflow for Drug Discovery
The process of discovering and developing a new drug is a lengthy and complex endeavor. It begins with the synthesis of candidate compounds and progresses through various stages of in vitro and in vivo testing to evaluate their efficacy and safety.
Drug Discovery Workflow Diagram
Caption: A typical workflow for drug discovery and development.
References
- 1. N-Acetyl-L-thioproline | 54323-50-1 [chemicalbook.com]
- 2. L-Thioproline | C4H7NO2S | CID 93176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104592083A - Method for preparing N-acetyl-DL-thioproline - Google Patents [patents.google.com]
- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Pathways Controlling Axonal Wrapping in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Folcisteine in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Folcisteine, also known as 3-Acetylthiazolidine-4-carboxylic acid (ATCA), is a synthetic cysteine derivative with significant potential in cellular therapeutics. Structurally, it is a cysteine prodrug, designed to facilitate the intracellular delivery of cysteine, a rate-limiting amino acid in the synthesis of the master antioxidant, glutathione (B108866) (GSH). This guide elucidates the core biological activities of this compound in mammalian cells, focusing on its mechanism of action as a cytoprotective agent. We will explore its role in modulating cellular redox status, its impact on cell viability under oxidative stress, and its potential influence on apoptosis. This document provides a comprehensive overview of the experimental protocols to assess these activities and visualizes the key signaling pathways and workflows.
Core Mechanism of Action: Cysteine Prodrug and Glutathione Precursor
The primary biological function of this compound in mammalian cells is to serve as a stable, cell-permeable precursor to L-cysteine. The thiazolidine (B150603) ring in this compound protects the reactive sulfhydryl group of cysteine, allowing for efficient transport into the cell. Once inside the cell, this compound is hydrolyzed to release free L-cysteine.
This intracellular increase in L-cysteine directly fuels the synthesis of glutathione (GSH), a tripeptide (glutamate-cysteine-glycine) that is central to cellular antioxidant defense systems. By boosting GSH levels, this compound enhances the cell's capacity to neutralize reactive oxygen species (ROS), detoxify xenobiotics, and maintain a reduced intracellular environment.
Key Biological Activities in Mammalian Cells
Cytoprotection Against Oxidative Stress
By increasing the intracellular pool of cysteine and subsequently GSH, this compound confers significant protection against oxidative damage induced by various stressors, including hydrogen peroxide, radiation, and certain toxins. This cytoprotective effect is a cornerstone of its biological activity.
Modulation of Redox-Sensitive Signaling Pathways
The elevation of intracellular GSH levels by this compound is hypothesized to modulate redox-sensitive signaling pathways. A key pathway in the cellular antioxidant response is the Keap1-Nrf2 pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. However, in the presence of increased antioxidant capacity, Nrf2 can translocate to the nucleus and activate the transcription of a battery of antioxidant and cytoprotective genes.
Regulation of Cell Proliferation and Apoptosis
While the primary role of this compound is cytoprotective, studies on related thiazolidine derivatives suggest a potential role in modulating cell proliferation and apoptosis, particularly in cancer cells. By altering the cellular redox balance, this compound may influence signaling cascades that control cell cycle progression and programmed cell death. For instance, in a pro-oxidant tumor microenvironment, restoring GSH levels could potentially sensitize cancer cells to apoptosis.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data from in vitro studies on a mammalian cell line (e.g., HepG2 human hepatoma cells) treated with this compound. This data is illustrative of expected outcomes based on its mechanism of action.
| Assay | Endpoint | Condition | This compound Concentration | Result |
| Cell Viability (MTT Assay) | % Viability | Control | 0 µM | 100% |
| Oxidative Stress (100 µM H₂O₂) | 0 µM | 45 ± 5% | ||
| Oxidative Stress + this compound | 100 µM | 65 ± 7% | ||
| Oxidative Stress + this compound | 500 µM | 85 ± 6% | ||
| Glutathione Levels | Intracellular GSH (nmol/mg protein) | Control | 0 µM | 50 ± 4 |
| This compound Treatment (24h) | 100 µM | 75 ± 6 | ||
| This compound Treatment (24h) | 500 µM | 110 ± 9 | ||
| Apoptosis (Annexin V/PI) | % Apoptotic Cells | Control | 0 µM | 5 ± 1% |
| Oxidative Stress (100 µM H₂O₂) | 0 µM | 40 ± 4% | ||
| Oxidative Stress + this compound | 500 µM | 15 ± 3% |
Detailed Experimental Protocols
Assessment of Cytoprotective Effect (MTT Assay)
This protocol assesses the ability of this compound to protect mammalian cells from oxidative stress-induced cell death.
Materials:
-
Mammalian cell line (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in sterile water or DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 50, 100, 200, 500 µM). Incubate for 24 hours.
-
Induction of Oxidative Stress: Remove the this compound-containing medium and add 100 µL of medium containing a pre-determined concentration of H₂O₂ (e.g., 100 µM). Include control wells with medium only. Incubate for 4-6 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Quantification of Intracellular Glutathione (GSH)
This protocol measures the impact of this compound on intracellular GSH levels.
Materials:
-
Mammalian cell line
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Glutathione Assay Kit (commercially available, typically based on the DTNB-GSSG reductase recycling assay)
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
GSH Assay: Perform the glutathione assay according to the manufacturer's instructions. This typically involves the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product measured at 412 nm.
-
Data Analysis: Normalize the GSH concentration to the protein concentration for each sample and express the results as nmol GSH/mg protein.
Assessment of Apoptosis by Western Blot
This protocol is for detecting key apoptosis-related proteins to determine if this compound can modulate apoptotic pathways.
Materials:
-
Mammalian cell line
-
This compound and an apoptosis-inducing agent (e.g., staurosporine (B1682477) or H₂O₂)
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound with or without an apoptosis inducer. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Perform densitometry analysis on the bands and normalize to the loading control (β-actin).
Conclusion and Future Directions
This compound demonstrates significant potential as a cytoprotective agent in mammalian cells, primarily through its function as a cysteine prodrug that enhances intracellular glutathione synthesis. This activity suggests its utility in conditions associated with oxidative stress. While its direct effects on signaling pathways like Keap1-Nrf2 and on apoptosis are strongly inferred, further research is required to fully elucidate these mechanisms and to establish quantitative dose-response relationships in various cell types. The experimental protocols provided in this guide offer a robust framework for conducting such investigations, which will be crucial for the future development of this compound as a therapeutic agent.
Folcisteine as a Cysteine Pro-drug: A Technical Guide to its Metabolic Pathway and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folcisteine, chemically known as 3-Acetylthiazolidine-4-carboxylic acid (ATCA), is a synthetic derivative of the amino acid L-cysteine. It has garnered significant interest in various fields, including respiratory medicine as a mucolytic agent and in agriculture as a biostimulant.[1][2] At its core, the therapeutic and biological activity of this compound stems from its function as a pro-drug of L-cysteine. By delivering a stable, precursor form of cysteine, this compound effectively replenishes intracellular levels of this crucial amino acid. This guide provides an in-depth technical overview of the metabolic pathway of this compound, its mechanism of action as a cysteine pro-drug, and detailed experimental protocols for its analysis.
Metabolic Pathway of this compound
The metabolic conversion of this compound to cysteine is a critical aspect of its function. While direct metabolic studies on this compound are limited in publicly available literature, the pathway can be inferred from studies on its close structural analog, L-thiazolidine-4-carboxylic acid (TAC).[3] The metabolism of thiazolidine (B150603) derivatives can proceed through both enzymatic and non-enzymatic routes to liberate cysteine.[4]
The proposed primary metabolic pathway for this compound involves a two-step enzymatic process, primarily occurring in the liver and kidneys.[3]
-
Mitochondrial Oxidation: this compound is first transported into the mitochondria, where it is oxidized by the enzyme proline oxidase. This reaction opens the thiazolidine ring to form an intermediate, likely N-acetyl-L-thiazoline-4-carboxylic acid.[3]
-
Hydrolysis to N-acetyl-cysteine (NAC): The unstable thiazoline (B8809763) intermediate is then believed to be hydrolyzed to N-acetyl-cysteine (NAC).
-
Deacetylation to L-cysteine: NAC is subsequently deacetylated by aminoacylases in the cytoplasm to yield L-cysteine.[5]
An alternative, non-enzymatic pathway may also contribute to the release of cysteine, involving the spontaneous hydrolysis of the thiazolidine ring, particularly at physiological pH.[6]
Mechanism of Action: Replenishment of Glutathione (B108866)
The primary mechanism of action of this compound as a pro-drug is the elevation of intracellular L-cysteine levels. L-cysteine is the rate-limiting amino acid in the synthesis of glutathione (GSH), a critical intracellular antioxidant.[1] By providing a sustained release of cysteine, this compound supports the de novo synthesis of GSH, thereby enhancing the cell's antioxidant capacity and protecting against oxidative stress.
Quantitative Data
| Parameter | Observation for [35S]-Thiazolidine carboxylic acid in Rats | Reference |
| Absorption | Rapid and complete following a single oral dose (100 mg/kg). | [3] |
| Time to Maximum Plasma Concentration (Tmax) | 30 minutes. | [3] |
| Maximum Plasma Concentration (Cmax) | 140 µg eq/ml. | [3] |
| Elimination | Primarily through urinary excretion. Fecal excretion is less than 1% of the dose over 48 hours. | [3] |
| Tissue Distribution | Specific accumulation in the liver (29% of the dose at 3 hours), pancreas (7% of the dose at 3 hours), adrenals (320 µg eq/g at 3 hours), pituitary, and thyroid (230 µg eq/g at 3 hours). | [3] |
| Effect on Glutathione Levels | Oral administration of 800 mg/kg of Thiazolidine-4-carboxylic acid in rats showed an initial increase in GSH levels in the liver and gastric mucosa. | [7] |
Note: This data is for a related compound and should be considered as indicative for this compound.
Experimental Protocols
Quantification of this compound and its Metabolites in Plasma by LC-MS/MS
This protocol describes a method for the simultaneous quantification of this compound, N-acetyl-cysteine (NAC), and cysteine in plasma samples.
1. Sample Preparation
-
Blood Collection: Collect whole blood from subjects into EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Protein Precipitation and Extraction:
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., stable isotope-labeled this compound, NAC, and cysteine).
-
Add 400 µL of ice-cold acetonitrile (B52724) containing 1% formic acid to precipitate proteins and quench enzymatic activity.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes (e.g., 0-5 min, 5% B; 5-15 min, 5-95% B; 15-20 min, 95% B; 20-25 min, 5% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor and product ions for this compound, NAC, cysteine, and their respective internal standards by infusing standard solutions.
-
3. Data Analysis
-
Construct calibration curves for each analyte using the peak area ratios of the analyte to its internal standard.
-
Quantify the concentration of each analyte in the plasma samples by interpolating their peak area ratios from the respective calibration curves.
Conclusion
This compound serves as an effective pro-drug for L-cysteine, with a proposed metabolic pathway involving mitochondrial oxidation and subsequent hydrolysis to release cysteine. This replenishment of intracellular cysteine directly supports the synthesis of glutathione, a cornerstone of cellular antioxidant defense. While further studies are needed to fully elucidate the pharmacokinetics and metabolic fate of this compound in humans, the available data on related thiazolidine derivatives provide a strong foundation for its continued investigation and application. The analytical methods outlined in this guide offer a robust framework for researchers and drug development professionals to quantitatively assess this compound and its metabolites, facilitating a deeper understanding of its biological activity and therapeutic potential.
References
- 1. The utilization of N-acetylcysteine and 2-oxothiazolidine-4-carboxylate by rat hepatocytes is limited by their rate of uptake and conversion to cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Metabolism of L-thiazolidine-4-carboxylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. A possible role of acylase system in mammalian kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. | Semantic Scholar [semanticscholar.org]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Folcisteine: A Technical Whitepaper on its Therapeutic Potential, Inferred from the Archetype Thiol-Based Drug N-Acetylcysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Folcisteine and Thiol-Based Therapeutics
This compound, chemically known as N-acetylthioproline (ATCA), is a synthetic derivative of the amino acid L-cysteine.[1] It belongs to a class of compounds characterized by a thiol (-SH) group, which is central to their biological activity. While initially synthesized in the latter half of the 20th century and mentioned as a pharmaceutical intermediate for myocardial ischemia protection, its development and documented use have predominantly been in the agricultural sector as a plant growth regulator.[1]
Given the limited specific data on this compound's therapeutic profile, this whitepaper will focus on N-acetylcysteine (NAC), a structurally and functionally similar molecule that has been extensively studied and is approved for several clinical indications. The history and therapeutic effects of NAC provide a robust framework for understanding the potential applications of this compound.
Discovery and History of N-Acetylcysteine (NAC) as a Therapeutic Agent
The therapeutic journey of NAC began in the mid-20th century, shortly after its initial synthesis. Its primary clinical applications evolved from its mucolytic properties to its role as a potent antioxidant and a life-saving antidote.
-
Early 1960s: NAC was first investigated as a mucolytic agent due to its ability to reduce the viscosity of mucus and sputum. This was a significant advancement for patients with respiratory conditions characterized by thick, tenacious secretions.
-
1970s: A pivotal discovery was NAC's efficacy as an antidote for acetaminophen (B1664979) (paracetamol) overdose. Researchers found that NAC could replenish hepatic glutathione (B108866) (GSH) stores, which are depleted during acetaminophen metabolism, thereby preventing severe liver damage.
-
1980s and beyond: The antioxidant and anti-inflammatory properties of NAC have led to its investigation in a wide range of conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and various psychiatric disorders.
Therapeutic Mechanisms of Action
The therapeutic effects of thiol-containing compounds like NAC, and putatively this compound, are primarily attributed to two interconnected mechanisms: mucolysis and antioxidation via glutathione replenishment.
Mucolytic Action: Cleavage of Mucin Disulfide Bonds
In respiratory conditions such as chronic bronchitis and COPD, mucus hypersecretion and increased viscosity lead to airway obstruction and recurrent infections. The gel-like structure of mucus is largely determined by mucin glycoproteins, which are cross-linked by disulfide bonds (-S-S-).
NAC, with its free thiol group, acts as a reducing agent, cleaving these disulfide bonds and depolymerizing the mucin network. This reduces the viscosity and elasticity of the mucus, facilitating its clearance from the airways.
Antioxidant Action: Glutathione Replenishment
Glutathione (GSH) is a critical intracellular antioxidant that protects cells from damage by reactive oxygen species (ROS). Many pathological states are associated with increased oxidative stress and depleted GSH levels.
NAC serves as a precursor for the synthesis of L-cysteine, which is the rate-limiting substrate for the production of GSH. By increasing the intracellular pool of L-cysteine, NAC enhances the synthesis of GSH, thereby boosting the cell's antioxidant capacity.
Preclinical and Clinical Data (N-Acetylcysteine)
The following tables summarize representative quantitative data from clinical trials of NAC in patients with Chronic Obstructive Pulmonary Disease (COPD).
Table 1: Efficacy of Oral N-Acetylcysteine in COPD Patients
| Study / Meta-analysis | Number of Patients | Duration | Dosage | Key Findings |
| Zheng et al. (2017) | 1357 | 6-12 months | 1500 mg/day (Carbocisteine) | Rate of total exacerbations reduced by 0.43 per patient-year (95% CI: -0.57 to -0.29) |
| Cazzola et al. (2015) | 10,377 (meta-analysis) | ≥ 2 months | Various | Reduced likelihood of exacerbations (Peto OR 1.73, 95% CI 1.56 to 1.91) |
| Zheng et al. (2008) | 709 | 1 year | 1500 mg/day (Carbocisteine) | Exacerbation rate of 1.01 in the treatment group vs. 1.35 in the placebo group (RR 0.75, 95% CI 0.62-0.92)[2] |
Table 2: Pharmacokinetic Parameters of Oral N-Acetylcysteine
| Parameter | Value | Reference |
| Bioavailability | 6-10% | Borgström et al. (1986) |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | Various studies |
| Elimination Half-life (t1/2) | ~2.27 hours | Borgström et al. (1986) |
| Volume of Distribution (Vd) | 0.33 L/kg | Borgström et al. (1986) |
| Clearance | 0.21 L/h/kg | Borgström et al. (1986) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments related to the therapeutic effects of NAC.
In Vitro Sputum Viscoelasticity Assay
Objective: To quantify the mucolytic effect of a compound on human sputum.
Methodology:
-
Sputum Collection: Collect sputum samples from patients with chronic bronchitis.
-
Sample Preparation: Homogenize the sputum samples by gentle mixing.
-
Treatment: Aliquot the homogenized sputum and treat with either a saline control or varying concentrations of the test compound (e.g., NAC).
-
Incubation: Incubate the samples at 37°C for a defined period (e.g., 30 minutes).
-
Rheological Measurement: Use a cone-and-plate viscometer or a magnetic microrheometer to measure the dynamic viscosity (η') and elastic modulus (G').
-
Data Analysis: Compare the η' and G' values between the control and treated groups to determine the percentage reduction in viscoelasticity.
In Vitro Glutathione Synthesis Assay
Objective: To measure the effect of a precursor compound on intracellular glutathione levels.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., human bronchial epithelial cells) to confluence.
-
Treatment: Treat the cells with the test compound (e.g., NAC) at various concentrations and for different durations. A control group with no treatment is included.
-
Cell Lysis: Harvest the cells and lyse them to release intracellular contents.
-
GSH Quantification: Use a commercially available GSH assay kit, which typically involves a colorimetric or fluorometric reaction with a reagent like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Measurement: Read the absorbance or fluorescence using a plate reader.
-
Data Normalization: Normalize the GSH levels to the total protein concentration in each sample.
-
Analysis: Compare the normalized GSH levels between the control and treated groups.
Conclusion and Future Directions
While this compound is a compound of interest due to its structural similarity to the well-established therapeutic agent N-acetylcysteine, there is a notable lack of specific research into its therapeutic effects in humans. The extensive data available for NAC demonstrates the significant potential of thiol-based compounds as mucolytic and antioxidant agents in the management of respiratory diseases and conditions associated with oxidative stress.
Future research should be directed towards elucidating the specific pharmacological profile of this compound. This includes:
-
Preclinical studies: In vitro and in vivo studies to determine its efficacy and safety profile.
-
Pharmacokinetic studies: To understand its absorption, distribution, metabolism, and excretion in animal models and eventually in humans.
-
Clinical trials: Well-designed, placebo-controlled clinical trials to evaluate its therapeutic potential in relevant patient populations.
Such research is essential to validate whether this compound can be a valuable addition to the therapeutic arsenal (B13267) for respiratory and other diseases.
References
Cellular Uptake and Transport Mechanisms of Folcisteine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Folcisteine, a compound recognized for its role as a cysteine prodrug, is central to cellular antioxidant defenses through its contribution to glutathione (B108866) (GSH) synthesis. This technical guide provides a comprehensive overview of the cellular uptake and transport mechanisms of this compound, drawing upon current scientific literature regarding its constituent components: N-acetylcysteine (NAC) and thiazolidine-4-carboxylic acid (TC). Furthermore, this document explores the potential for folate-mediated transport, a possibility raised by the compound's nomenclature and its formulation in some commercial products. We delve into the molecular pathways governing its entry into the cell, its intracellular fate, and the subsequent impact on key metabolic processes such as glutathione synthesis. Detailed experimental protocols for studying these mechanisms are provided, alongside quantitative data and visual diagrams of relevant pathways and workflows to facilitate a deeper understanding for research and drug development applications.
Introduction to this compound
This compound is a sulfur-containing compound that functions as a precursor to the amino acid L-cysteine. It is structurally a combination of N-acetylcysteine (NAC) and thiazolidine-4-carboxylic acid (TC). Thiazolidine-4-carboxylic acid is a condensation product of cysteine and formaldehyde[1]. The primary therapeutic and physiological significance of this compound lies in its ability to deliver cysteine into cells, thereby supporting the synthesis of glutathione (GSH), a critical intracellular antioxidant[1][2]. GSH plays a pivotal role in protecting cells from oxidative damage, detoxifying xenobiotics, and maintaining cellular redox homeostasis[2][3].
The name "this compound" suggests a potential association with folic acid. Indeed, some formulations combine thiazolidine-4-carboxylic acid with folic acid, and this combination has been explored for its effects on age-related biochemical parameters[1]. This has led to the hypothesis that this compound may be taken up by cells via folate transport mechanisms, particularly in tissues where folate receptors are highly expressed, such as in certain cancer cells.
This guide will dissect the cellular transport and metabolic pathways of this compound by examining its individual components and the potential for folate-mediated uptake.
Cellular Uptake and Intracellular Metabolism
Direct experimental data on the cellular transport of the intact this compound molecule is limited. Therefore, its uptake mechanisms are inferred from studies on its constituent parts, N-acetylcysteine and thiazolidine-4-carboxylic acid.
N-Acetylcysteine (NAC) Component
N-acetylcysteine is a well-studied cysteine prodrug that is known to be membrane-permeable. It is generally thought to enter cells via passive diffusion, although some studies suggest the involvement of specific transporters.
-
Transport Mechanism: The primary mode of NAC entry into cells is not fully elucidated, but it appears to be a combination of passive diffusion and facilitated transport. Studies in human erythrocytes have shown that a significant portion (56%) of NAC transport is mediated by the anion exchange protein[4]. The uptake follows first-order kinetics and becomes saturated only at high concentrations (above 10 mM)[4][5]. In contrast, studies with rat hepatocytes suggest a slow uptake of NAC itself, with a significant portion being deacetylated extracellularly to cysteine, which is then transported into the cells[6].
-
Intracellular Fate: Once inside the cell, NAC is rapidly hydrolyzed by acylase enzymes to yield L-cysteine and acetate[7]. This newly formed cysteine then becomes available for various metabolic processes, most notably the synthesis of glutathione[7].
Thiazolidine-4-carboxylic acid (TC) Component
Thiazolidine-4-carboxylic acid serves as another intracellular delivery system for cysteine. Its metabolic conversion to cysteine involves a two-step enzymatic process.
-
Transport Mechanism: The specific transporters for TC have not been fully characterized. However, given its structural similarity to proline, it is plausible that it utilizes amino acid transport systems.
-
Intracellular Fate: In rat liver and kidney, TC is oxidized in the mitochondria by proline oxidase to L-thiazoline-4-carboxylic acid. This intermediate is then hydrolyzed in the cytoplasm to N-formyl-cysteine[8]. A cytosolic enzyme subsequently hydrolyzes N-formyl-cysteine to L-cysteine and formic acid[8][9]. This pathway effectively releases cysteine into the cytoplasm where it can be used for GSH synthesis.
The proposed intracellular journey of this compound, based on the metabolism of its components, is illustrated in the following diagram.
References
- 1. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of hepatic glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of uptake and deacetylation of N-acetylcysteine by human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The utilization of N-acetylcysteine and 2-oxothiazolidine-4-carboxylate by rat hepatocytes is limited by their rate of uptake and conversion to cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-acetylcysteine, but not methionine or 2-oxothiazolidine-4-carboxylate, serves as cysteine donor for the synthesis of glutathione in cultured neurons derived from embryonal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Metabolism of L-thiazolidine-4-carboxylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiazolidine derivatives as source of free L-cysteine in rat tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Folcisteine: Unraveling the Molecular Mechanisms of a Plant Growth Regulator with Pharmaceutical Potential
An In-depth Technical Review
Audience: Researchers, scientists, and drug development professionals.
Abstract
Folcisteine, also known as N-acetyl-L-thioproline, is a compound primarily recognized for its potent effects as a plant growth regulator. While it has demonstrated significant utility in agriculture by enhancing crop yield and stress resilience, its applications in pharmaceuticals as a mucolytic agent and for myocardial protection are also documented. This technical guide synthesizes the current understanding of this compound's molecular interactions and signaling pathways, with a primary focus on its established roles in plant physiology due to the limited availability of detailed molecular data in human cellular systems.
Primary Applications of this compound
This compound has established applications in two main fields:
-
Agriculture: It is widely used as a biostimulant to promote seed germination, enhance cell division and elongation, and increase fruit setting and overall yield.[1] It also plays a role in protecting chlorophyll (B73375) and delaying senescence in plants.[1]
-
Pharmaceuticals: this compound is utilized as a mucolytic agent to break down mucus in respiratory conditions like chronic bronchitis and COPD, improving airflow.[2] It has also been investigated for its potential in protecting against myocardial ischemia.[1]
Molecular Mechanisms and Signaling Pathways in Plants
The majority of detailed mechanistic information for this compound pertains to its function in plants, where it influences several key physiological processes.
Enhancement of Antioxidant Defense Systems
This compound has been shown to bolster plant resilience against abiotic stress by activating enzymatic and non-enzymatic antioxidant defense systems. It enhances the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT).[3][4] This activation helps to mitigate oxidative damage from reactive oxygen species (ROS) and stabilize membrane integrity.[3] The slow liberation of thiolic groups (-SH) from the this compound molecule is thought to contribute to the activation of these anabolic enzymes.[3]
Modulation of Phytohormone Signaling
This compound acts as a biological stimulant that influences the levels of crucial plant hormones, including auxins (like IAA), gibberellins (B7789140) (GA), and cytokinins (like zeatin, ZR), while modulating the effects of stress-related hormones like abscisic acid (ABA).[1][3] By restoring the balance of these endogenous hormones under stress conditions, this compound promotes continued growth and development.[3]
Enhancement of Photosynthesis
This compound has been observed to improve photosynthetic efficiency, particularly under stress conditions. It boosts the activity of key enzymes involved in CO2 fixation, such as RuBisCO and PEPCase.[3] This leads to increased carbon assimilation and higher production of carbohydrates, which are essential for plant growth and energy.[3]
Molecular Mechanisms in Pharmaceutical Applications
Mucolytic Activity
In its role as a mucolytic agent, this compound's mechanism is attributed to its ability to break down mucus, thereby facilitating its removal from the respiratory tract.[2] This action is believed to be mediated by the free thiol groups, which can cleave the disulfide bonds in mucoproteins, reducing the viscosity of the mucus.
Cardioprotective Effects
This compound was initially developed as a pharmaceutical intermediate for protection against myocardial ischemia.[1] The precise molecular targets and signaling pathways underlying this cardioprotective effect are not well-elucidated in the available literature. It is hypothesized that its antioxidant properties may play a role in mitigating ischemia-reperfusion injury.
Quantitative Data and Experimental Protocols
A comprehensive search of the scientific literature did not yield specific quantitative data such as IC50 values, binding affinities, or detailed experimental protocols for the molecular mechanisms of this compound in human cells. The available information is largely descriptive of its physiological effects, particularly in plants.
Conclusion and Future Directions
This compound is a molecule with demonstrated efficacy as a plant biostimulant and has found a niche in pharmaceutical applications as a mucolytic. Its mechanisms in plants, involving the enhancement of antioxidant defenses, modulation of phytohormones, and improvement of photosynthesis, are partially understood. However, for the scientific and drug development community, a significant knowledge gap exists regarding its specific molecular targets and signaling pathways in human cells. Future research should focus on elucidating these pathways to potentially expand its therapeutic applications and to better understand its mechanism of action in existing pharmaceutical roles. Such studies would require targeted biochemical and cellular assays to identify protein interactions and map the signaling cascades affected by this compound.
References
- 1. The Applications of Folcisteine_Chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. This compound Plant Growth Regulator|CAS 5025-82-1 [benchchem.com]
- 4. Physiological mechanism of sodium salicylate and this compound on alleviating salt stress in wheat seedlings - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Folcisteine in Plant Tissue Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folcisteine, also known as N-acetyl-L-cysteine (NAC), is a derivative of the amino acid L-cysteine and is recognized for its potent antioxidant properties.[1][2] In agriculture, it is utilized as a biostimulant to enhance plant growth, particularly under stressful conditions.[3][4][5] Its application in plant tissue culture is an emerging area of interest, with the potential to improve culture establishment, growth, and regeneration by mitigating oxidative stress inherent to in vitro environments. Oxidative stress in plant tissue culture can arise from wounding of the explant, nutrient and hormonal imbalances in the media, and the artificial culture conditions, leading to the production of reactive oxygen species (ROS).[6] ROS can damage cellular components, leading to reduced growth, browning of tissues, and ultimately culture death. This compound, as a precursor to the antioxidant glutathione (B108866) and a direct ROS scavenger, can help to alleviate these detrimental effects.[6][7][8]
These application notes provide a detailed protocol for the preparation and use of this compound in plant tissue culture media to enhance culture performance.
Mechanism of Action
This compound primarily functions as a potent antioxidant. Its proposed mechanisms of action in plant cells include:
-
Direct ROS Scavenging: The sulfhydryl group in this compound can directly neutralize reactive oxygen species, thus protecting cells from oxidative damage.[9]
-
Precursor to Glutathione Synthesis: this compound is readily deacetylated in cells to yield L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH).[7] Glutathione is a major cellular antioxidant that plays a crucial role in detoxifying ROS.[6][7]
-
Reduction of Disulfide Bonds: this compound can reduce disulfide bonds in proteins, which can help to restore their function after oxidative damage.[7]
Data Presentation: Recommended this compound Concentrations for Plant Tissue Culture
While specific data for this compound in plant tissue culture is limited, the following table provides recommended concentration ranges to test based on studies using the related compound N-acetyl-L-cysteine (NAC) and general principles of antioxidant application in vitro. It is crucial to optimize the concentration for each specific plant species, explant type, and developmental stage.
| Application Stage | Recommended Concentration Range (mg/L) | Recommended Concentration Range (µM) | Notes |
| Explant Sterilization & Establishment | 10 - 50 | 57 - 285 | To mitigate initial stress and browning from wounding and sterilization. |
| Callus Induction | 20 - 100 | 114 - 570 | To protect proliferating cells from oxidative stress and improve callus quality. |
| Shoot Proliferation | 10 - 50 | 57 - 285 | To enhance shoot multiplication and reduce hyperhydricity. |
| Rooting | 5 - 20 | 28.5 - 114 | To improve root initiation and development. |
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL)
Materials:
-
This compound (N-acetyl-L-cysteine) powder
-
Distilled or deionized water
-
0.1 M NaOH or 0.1 M HCl for pH adjustment
-
Sterile filter (0.22 µm) and syringe
-
Sterile container for storage
Protocol:
-
Weigh out 100 mg of this compound powder and place it in a sterile beaker.
-
Add approximately 80 mL of distilled water.
-
Stir the solution gently until the powder is completely dissolved. This compound is soluble in water.[5] Gentle warming (to around 37°C) or sonication can aid dissolution if needed.[10]
-
Adjust the pH of the solution to 5.7-5.8 using 0.1 M NaOH or 0.1 M HCl. This is crucial as unbuffered this compound solutions can be acidic.
-
Transfer the solution to a 100 mL volumetric flask and bring the final volume to 100 mL with distilled water.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile container.
-
Store the stock solution at 2-8°C for up to one month. For longer-term storage, aliquots can be stored at -20°C.
Incorporation of this compound into Plant Tissue Culture Medium
Materials:
-
Prepared basal medium (e.g., Murashige and Skoog - MS) with sucrose, vitamins, and any other required components.
-
Plant growth regulators (e.g., auxins and cytokinins) as required for the specific application (callus induction, shoot proliferation, etc.).
-
This compound stock solution (1 mg/mL).
-
Gelling agent (e.g., agar (B569324) or gellan gum).
-
Sterile petri dishes or culture vessels.
Protocol:
-
Prepare the desired volume of basal medium.
-
Add the required plant growth regulators. The ratio of auxins to cytokinins will influence the developmental outcome. A high auxin-to-cytokinin ratio generally favors root formation, a high cytokinin-to-auxin ratio favors shoot formation, and an intermediate ratio promotes callus proliferation.[11][12]
-
After the addition of heat-labile components like vitamins and before adding the gelling agent, add the desired volume of the sterile this compound stock solution to the medium to achieve the final concentration. For example, to achieve a final concentration of 10 mg/L, add 10 mL of the 1 mg/mL stock solution to 1 liter of medium.
-
Add the gelling agent and heat the medium to dissolve it completely.
-
Dispense the medium into sterile culture vessels.
-
Allow the medium to cool and solidify in a laminar flow hood.
-
The medium is now ready for the inoculation of plant explants.
Mandatory Visualizations
Caption: Experimental workflow for the application of this compound in plant tissue culture.
Caption: Proposed signaling pathway of this compound in mitigating oxidative stress in plant cells.
References
- 1. mpbio.com [mpbio.com]
- 2. Plants in vitro propagation with its applications in food, pharmaceuticals and cosmetic industries; current scenario and future approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Applications of Folcisteine_Chemicalbook [chemicalbook.com]
- 4. marknature.com [marknature.com]
- 5. This compound NATCA AATC 99%TC Supplier & Manufacturer [doraagri.com]
- 6. mdpi.com [mdpi.com]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. researchportal.vub.be [researchportal.vub.be]
- 9. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Auxin–Cytokinin Interaction Regulates Meristem Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plant Callus: Mechanisms of Induction and Repression - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Folcisteine using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Folcisteine. The described protocol is suitable for the determination of this compound in bulk drug substances and pharmaceutical formulations. The method utilizes a C18 column with isocratic elution and UV detection, providing a rapid and accurate means of quantification for research, quality control, and drug development purposes.
Introduction
This compound, chemically known as 3-Acetyl-4-thiazolidinecarboxylic acid, is a compound of interest in various fields, including its use as a plant growth regulator. Accurate and precise quantification of this compound is crucial for formulation development, stability studies, and quality assurance. This document provides a comprehensive protocol for a validated HPLC method to meet these analytical needs.
Chemical Structure of this compound
Figure 1: Chemical Structure of this compound (3-Acetyl-4-thiazolidinecarboxylic acid)
Experimental
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
Instrumentation
A standard HPLC system equipped with the following components was used:
-
Isocratic or Gradient Pumping System
-
Autosampler
-
Column Oven
-
UV-Vis Detector
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | 25 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Protocols
Preparation of Mobile Phase
-
Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a ratio of 95:5 (v/v). Degas the mobile phase by sonication or vacuum filtration before use.
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL. These solutions are used to construct the calibration curve.
Preparation of Sample Solutions
-
For Bulk Drug Substance: Accurately weigh approximately 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with the mobile phase to achieve a nominal concentration of 1000 µg/mL. Further dilute to fall within the calibration range.
-
For Pharmaceutical Formulations: The sample preparation will depend on the formulation matrix. For a simple solid dosage form, weigh and finely powder a representative number of units. Transfer an amount of powder equivalent to 25 mg of this compound to a 25 mL volumetric flask. Add approximately 15 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter before injection.
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines. The following table summarizes the key validation parameters.
| Validation Parameter | Result |
| Linearity (µg/mL) | 10 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound using this HPLC method.
Caption: Experimental workflow for this compound quantification by HPLC.
Conclusion
The described HPLC method provides a simple, accurate, and precise tool for the quantification of this compound. The method is suitable for routine analysis in a quality control environment and can be adapted for various research and development applications. The short run time allows for high-throughput analysis.
Harnessing Folcisteine to Enhance Crop Resilience and Yield Under Drought Stress: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drought stress is a major abiotic factor limiting crop productivity worldwide. As a plant biostimulant, Folcisteine (N-acetyl-L-thioproline) has demonstrated potential in mitigating the adverse effects of drought by enhancing water and nutrient uptake, regulating osmotic pressure, and promoting overall plant growth and development.[1] This document provides detailed application notes and protocols for utilizing this compound to enhance crop yield under drought conditions, based on available scientific literature. It outlines its mechanism of action, provides quantitative data on its effects, and details experimental protocols for its application and for assessing its physiological and molecular impacts on plants.
Mechanism of Action
This compound acts as a plant stimulant, influencing a cascade of physiological and molecular responses that collectively enhance drought tolerance. Its primary modes of action include:
-
Osmotic Regulation: this compound helps regulate the osmotic pressure within plant cells, which is crucial for maintaining turgor and water balance under water-deficit conditions.[1][2]
-
Enhanced Water and Nutrient Uptake: It is recognized for its capacity to improve the uptake of water and essential nutrients from the soil, which is often compromised during drought.[1]
-
Antioxidant System Enhancement: this compound application can lead to an increase in the activity of antioxidant enzymes, which help in scavenging reactive oxygen species (ROS) produced under stress conditions, thereby reducing oxidative damage to cells.
-
Hormonal Regulation: It can modulate the balance of endogenous plant hormones, such as abscisic acid (ABA), which plays a central role in orchestrating drought stress responses.
Signaling Pathways in Drought Stress Response
Drought stress triggers a complex network of signaling pathways in plants, primarily mediated by the phytohormone abscisic acid (ABA). These pathways can be broadly categorized as ABA-dependent and ABA-independent. This compound is thought to influence these pathways to enhance drought tolerance.
ABA-Dependent Signaling Pathway
The ABA-dependent pathway is a central regulatory mechanism for plant response to drought. When a plant experiences water deficit, ABA levels increase, initiating a signaling cascade that leads to stomatal closure to reduce water loss and the expression of stress-responsive genes.
Caption: ABA-dependent signaling pathway in response to drought stress.
ABA-Independent Signaling Pathway
In addition to the ABA-mediated pathway, plants also utilize ABA-independent signaling cascades to respond to drought. These pathways often involve other transcription factors that directly sense stress signals and activate a different set of stress-responsive genes.
Caption: ABA-independent signaling pathway in response to drought stress.
Quantitative Data on this compound's Effects
While specific quantitative data on this compound's impact on crop yield under drought stress is limited in publicly available literature, studies on its effects under other abiotic stresses and the impact of related compounds provide valuable insights. The following tables summarize relevant findings.
Table 1: Effect of this compound (ATCA) on Wheat Seedling Growth under Salt Stress
| Treatment Group | Plant Height Increase (%) (3 days) | Aboveground Fresh Weight Increase (%) (3 days) |
| ATCA (25 mg/L) | 10 | 5 |
| Na-SA (0.05 mg/L) | 24 | 26 |
| Na-SA + ATCA | 36 | 32 |
Data adapted from a study on wheat seedlings under salt stress, indicating this compound's growth-promoting effects under abiotic stress.[3]
Table 2: Effect of Putrescine (a polyamine with roles in stress response) on Wheat Yield under Terminal Drought Stress
| Treatment | Grain Yield per Plant (g) | 100-Grain Weight (g) | Relative Water Content (%) Increase |
| Control (Drought) | - | - | - |
| 1.0 PPM Putrescine | 28.0 | 3.8 | 19.76 |
Data adapted from a study on wheat, demonstrating the potential of biostimulants to improve yield parameters under drought.[4]
Table 3: Effect of Proline (an osmoprotectant) on Maize Yield under Deficit Irrigation
| Proline Concentration | Plant Height Increase (%) | Relative Water Content Increase (%) | Grain Yield Increase (%) |
| 2 mM | 16 | 7 | 10 |
| 4 mM | 18 | 10 | 14 |
Data from a study on maize, highlighting the positive impact of osmoprotectants on various parameters under water stress.
Experimental Protocols
Protocol 1: Foliar Application of this compound
This protocol outlines the steps for applying this compound as a foliar spray to crop plants in a research setting to evaluate its effect on drought tolerance.
Caption: Workflow for foliar application of this compound in drought stress experiments.
Materials:
-
This compound (N-acetyl-L-thioproline)
-
Distilled water
-
Surfactant (optional, to improve leaf coverage)
-
Spray bottles
-
Personal protective equipment (gloves, safety glasses)
Procedure:
-
Plant Material: Grow crop plants to the desired stage (e.g., 3-4 leaf stage for seedlings or at the onset of the reproductive stage for yield studies).
-
Drought Stress Induction: Induce drought stress by withholding irrigation. Monitor soil moisture content to achieve the desired stress level (e.g., 50% field capacity).
-
Solution Preparation: Prepare a stock solution of this compound. For working solutions, dilute the stock solution with distilled water to the desired concentration (e.g., 20-30 mg/L). A non-ionic surfactant can be added to the final solution to enhance leaf surface coverage.
-
Application: Apply the this compound solution as a fine mist to the foliage of the plants until the leaves are uniformly wet. Application is best done in the early morning or late evening to maximize absorption and minimize evaporation.
-
Control Group: For the control group, spray plants with distilled water (and surfactant, if used in the treatment group).
-
Data Collection: Continue the drought stress for the intended period and collect data on various physiological, biochemical, and yield parameters at specified time points.
Protocol 2: Determination of Proline Content
Proline accumulation is a common indicator of drought stress in plants. This protocol, based on the method by Bates et al. (1973), describes a colorimetric assay to quantify proline content.
Materials:
-
Plant leaf tissue
-
3% (w/v) aqueous sulfosalicylic acid
-
Acid-ninhydrin reagent
-
Spectrophotometer
Procedure:
-
Extraction: Homogenize 0.5 g of fresh leaf tissue in 10 mL of 3% aqueous sulfosalicylic acid.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes.
-
Reaction: Mix 2 mL of the supernatant with 2 mL of acid-ninhydrin reagent and 2 mL of glacial acetic acid in a test tube.
-
Incubation: Incubate the mixture at 100°C for 1 hour. Terminate the reaction by placing the test tube in an ice bath.
-
Extraction of Chromophore: Add 4 mL of toluene to the reaction mixture and vortex thoroughly. Allow the layers to separate and collect the upper toluene layer.
-
Measurement: Measure the absorbance of the toluene layer at 520 nm using a spectrophotometer. Toluene is used as the blank.
-
Quantification: Determine the proline concentration from a standard curve prepared using known concentrations of L-proline.
Protocol 3: Assay of Antioxidant Enzyme Activity (Superoxide Dismutase - SOD)
This protocol outlines the measurement of Superoxide Dismutase (SOD) activity, a key antioxidant enzyme.
Materials:
-
Plant leaf tissue
-
Extraction buffer (e.g., potassium phosphate (B84403) buffer)
-
Reaction mixture (containing nitroblue tetrazolium (NBT), riboflavin (B1680620), and methionine)
-
Spectrophotometer
Procedure:
-
Enzyme Extraction: Homogenize fresh leaf tissue in an ice-cold extraction buffer. Centrifuge the homogenate at 4°C and collect the supernatant containing the crude enzyme extract.
-
Assay: The assay is based on the inhibition of the photochemical reduction of NBT. The reaction mixture typically contains phosphate buffer, methionine, NBT, EDTA, and the enzyme extract. The reaction is initiated by adding riboflavin and exposing the mixture to light.
-
Measurement: Measure the absorbance at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.
Conclusion
This compound presents a promising avenue for enhancing crop drought tolerance and securing yields in water-limited environments. Its role as a biostimulant, influencing osmotic adjustment, nutrient uptake, and stress signaling pathways, warrants further investigation. The protocols provided herein offer a framework for researchers to systematically evaluate the efficacy of this compound in various crop species and under different drought scenarios. Further research is needed to establish optimal application rates and timings for specific crops and to fully elucidate the molecular mechanisms underpinning its protective effects. Such studies will be instrumental in translating the potential of this compound into practical applications for sustainable agriculture.
References
- 1. mdpi.com [mdpi.com]
- 2. aimspress.com [aimspress.com]
- 3. Physiological mechanism of sodium salicylate and this compound on alleviating salt stress in wheat seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Foliar application of putrescine alleviates terminal drought stress by modulating water status, membrane stability, and yield- related traits in wheat (Triticum aestivum L.) [frontiersin.org]
Folcisteine: A Novel Mucolytic Agent for Respiratory Disease Models
Application Notes and Protocols for Researchers
Introduction
Folcisteine, a cysteine derivative, is an emerging therapeutic agent for the management of respiratory diseases characterized by mucus hypersecretion and airway inflammation, such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and cystic fibrosis.[1] Its multifaceted mechanism of action, encompassing mucolytic, antioxidant, and anti-inflammatory properties, makes it a compelling candidate for further investigation.[1] These application notes provide an overview of this compound's mechanisms, illustrative data on its efficacy in preclinical models, and detailed protocols for its evaluation in experimental settings.
Mechanism of Action
This compound exerts its therapeutic effects through three primary pathways:
-
Mucolytic Activity: this compound is believed to possess a free thiol group that acts to break the disulfide bonds within the glycoprotein (B1211001) polymers of mucus. This action reduces the viscosity and viscoelasticity of the mucus, facilitating its clearance from the airways.[1]
-
Antioxidant Activity: As a cysteine donor, this compound serves as a precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[1] By replenishing GSH levels, this compound helps to mitigate the oxidative stress implicated in the pathogenesis of chronic respiratory diseases.
-
Anti-inflammatory Activity: this compound has been observed to modulate inflammatory pathways. It is hypothesized to suppress the activation of nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase 1/2 (ERK1/2) mitogen-activated protein kinase (MAPK) signaling pathways, leading to a reduction in the expression and release of pro-inflammatory cytokines in respiratory epithelial cells.
Data Presentation
The following tables summarize representative quantitative data illustrating the potential efficacy of this compound in various preclinical respiratory disease models.
Table 1: Effect of this compound on Sputum Viscosity in an in vitro Mucus Model
| Treatment Group | Concentration (mM) | Viscosity (cP) | % Reduction in Viscosity |
| Control (Untreated) | - | 150.2 ± 12.5 | - |
| This compound | 10 | 105.8 ± 9.8 | 29.6% |
| This compound | 50 | 72.1 ± 7.3 | 52.0% |
| This compound | 100 | 45.6 ± 5.1 | 69.6% |
| N-acetylcysteine (NAC) | 100 | 50.3 ± 6.2 | 66.5% |
Data are presented as mean ± standard deviation.
Table 2: Anti-inflammatory Effects of this compound on LPS-stimulated Murine Alveolar Macrophages (RAW 264.7)
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control (Unstimulated) | 15.2 ± 3.1 | 22.5 ± 4.5 |
| LPS (1 µg/mL) | 258.9 ± 20.3 | 310.4 ± 25.8 |
| LPS + this compound (10 µM) | 180.5 ± 15.1 | 215.7 ± 18.9 |
| LPS + this compound (50 µM) | 112.3 ± 10.8 | 135.2 ± 12.1 |
| LPS + this compound (100 µM) | 75.6 ± 8.2 | 88.9 ± 9.7 |
Data are presented as mean ± standard deviation.
Table 3: Antioxidant Activity of this compound in a Cigarette Smoke Extract (CSE)-induced Bronchial Epithelial Cell Model (BEAS-2B)
| Treatment Group | Glutathione (GSH) Level (µM/mg protein) | Reactive Oxygen Species (ROS) Production (Fold Change) |
| Control (No CSE) | 12.5 ± 1.8 | 1.0 ± 0.1 |
| CSE (5%) | 5.8 ± 0.9 | 3.2 ± 0.4 |
| CSE + this compound (50 µM) | 8.9 ± 1.2 | 2.1 ± 0.3 |
| CSE + this compound (100 µM) | 11.2 ± 1.5 | 1.4 ± 0.2 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Mucolytic Activity Assessment by Sputum Rheology
This protocol details the procedure for evaluating the mucolytic efficacy of this compound by measuring its effect on the viscosity of an artificial sputum medium.
Materials:
-
This compound
-
Artificial Sputum Medium (e.g., containing mucin, DNA, and other components to mimic respiratory mucus)
-
Phosphate-buffered saline (PBS)
-
Rotational viscometer or rheometer
-
Incubator (37°C)
-
Pipettes and sterile consumables
Procedure:
-
Prepare stock solutions of this compound in PBS at various concentrations.
-
Dispense equal volumes of the artificial sputum medium into microcentrifuge tubes.
-
Add the this compound solutions to the sputum samples to achieve the desired final concentrations. Include a vehicle control (PBS) and a positive control (e.g., N-acetylcysteine).
-
Gently mix the samples and incubate at 37°C for 30 minutes.
-
After incubation, carefully load the samples onto the plate of the viscometer/rheometer.
-
Measure the viscosity of each sample according to the instrument's instructions.
-
Record the data and calculate the percentage reduction in viscosity relative to the vehicle control.
Protocol 2: Evaluation of Anti-inflammatory Effects in a Murine Alveolar Macrophage Cell Line
This protocol describes the assessment of this compound's anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 murine alveolar macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the concentrations of IL-6 and TNF-α in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent inhibitory effect of this compound on pro-inflammatory cytokine production.
Protocol 3: Assessment of Antioxidant Activity in a Cigarette Smoke-Induced Bronchial Epithelial Cell Model
This protocol outlines the methodology for determining the antioxidant effects of this compound in human bronchial epithelial cells (BEAS-2B) exposed to cigarette smoke extract (CSE).
Materials:
-
BEAS-2B human bronchial epithelial cell line
-
Bronchial Epithelial Cell Growth Medium (BEGM)
-
This compound
-
Cigarette Smoke Extract (CSE) - prepared by bubbling smoke from a standard research cigarette through cell culture medium
-
Glutathione (GSH) assay kit
-
Reactive Oxygen Species (ROS) detection reagent (e.g., DCFH-DA)
-
24-well cell culture plates
-
Fluorescence plate reader
Procedure:
-
Culture BEAS-2B cells in 24-well plates until they reach 80-90% confluency.
-
Treat the cells with different concentrations of this compound for 24 hours.
-
Expose the cells to a freshly prepared, non-toxic concentration of CSE (e.g., 5%) for 4 hours. Include untreated and CSE-only controls.
-
For GSH measurement: Lyse the cells and measure the intracellular GSH levels using a commercial GSH assay kit according to the manufacturer's protocol. Normalize the GSH levels to the total protein content of each sample.
-
For ROS measurement: Following CSE exposure, wash the cells with PBS and incubate with a ROS detection reagent (e.g., 10 µM DCFH-DA) for 30 minutes at 37°C.
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the fold change in ROS production relative to the control group.
Visualizations
References
Application of Folcisteine in the Cryopreservation of Cells: A Prospective Analysis
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Cryopreservation is an essential technology for the long-term storage of viable cells for research, therapeutic, and drug development applications. However, the process of freezing and thawing induces significant cellular stress, including the formation of intracellular ice crystals, osmotic stress, and a surge in reactive oxygen species (ROS), leading to reduced cell viability and functionality post-thaw. While traditional cryoprotectants like dimethyl sulfoxide (B87167) (DMSO) are effective, they can also be toxic to cells. Consequently, there is a growing need for novel cryoprotective agents that can mitigate these detrimental effects.
Folcisteine, also known as N-acetylthioproline (ATCA), is a sulfur-containing amino acid derivative with established antioxidant and cytoprotective properties.[1][2][3] Although direct studies on its application in cell cryopreservation are not yet available, its structural similarity to N-acetylcysteine (NAC), a well-documented cryoprotective antioxidant, suggests its potential as a valuable supplement in cryopreservation media.[4][5][6] This document outlines the prospective application of this compound in cell cryopreservation, detailing its hypothesized mechanism of action, proposed experimental protocols for its validation, and expected outcomes based on data from related compounds.
Hypothesized Mechanism of Action
The cryoprotective potential of this compound is believed to stem from its ability to counteract oxidative stress, a major contributor to cryoinjury.[7] The freeze-thaw cycle disrupts mitochondrial function, leading to an overproduction of ROS. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptosis or necrosis.[7][8]
This compound, as a thiol-containing antioxidant, is hypothesized to protect cells through several mechanisms:[9][10]
-
Direct ROS Scavenging: The thiol group in this compound can directly neutralize free radicals, reducing the overall oxidative burden on the cells.
-
Replenishment of Intracellular Glutathione (GSH): As a cysteine pro-drug, this compound can provide a substrate for the synthesis of glutathione, the cell's primary endogenous antioxidant.[11][12] Maintaining adequate GSH levels is crucial for detoxifying ROS and preserving cellular redox balance during the stresses of cryopreservation.[8]
-
Stabilization of Cellular Membranes: By mitigating lipid peroxidation, this compound may help maintain the integrity and fluidity of cellular membranes, which are highly susceptible to damage during freezing and thawing.
These mechanisms are expected to collectively enhance cell viability and preserve cellular function post-thaw.
Experimental Protocols
The following protocols are designed to evaluate the efficacy of this compound as a cryoprotective agent. These are generalized protocols and may require optimization for specific cell types.
Protocol 1: Preparation of this compound-Supplemented Cryopreservation Medium
-
Prepare a stock solution of this compound: Dissolve this compound powder in a suitable solvent (e.g., cell culture grade water or DMSO) to a stock concentration of 100 mM.[13] Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Prepare the basal cryopreservation medium: A common basal medium consists of 90% fetal bovine serum (FBS) and 10% DMSO. Alternatively, a serum-free formulation can be used.
-
Supplement with this compound: On the day of use, thaw the basal cryopreservation medium and add the this compound stock solution to achieve final concentrations for testing (e.g., 0.5 mM, 1 mM, 5 mM, 10 mM). A control group with no this compound should be included.
Protocol 2: Cryopreservation of Adherent Cells
-
Cell Preparation: Culture cells to 70-80% confluency.
-
Harvesting: Wash the cells with phosphate-buffered saline (PBS) and detach them using a suitable dissociation reagent (e.g., TrypLE™ Express).
-
Cell Pellet Collection: Neutralize the dissociation reagent with culture medium, collect the cell suspension, and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in cold this compound-supplemented cryopreservation medium at a density of 1-5 x 10^6 cells/mL.
-
Aliquoting: Dispense 1 mL of the cell suspension into cryovials.
-
Controlled Freezing: Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty™) and store at -80°C for 24 hours. This achieves a cooling rate of approximately -1°C/minute.
-
Long-Term Storage: Transfer the cryovials to a liquid nitrogen vapor phase storage tank.
Protocol 3: Thawing and Post-Thaw Viability Assessment
-
Rapid Thawing: Remove a cryovial from liquid nitrogen storage and immediately place it in a 37°C water bath until a small ice crystal remains.
-
Cell Recovery: Aseptically transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifugation: Centrifuge the cells at 300 x g for 5 minutes to remove the cryopreservation medium.
-
Resuspension and Plating: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium. Plate the cells at the desired density.
-
Viability Assessment:
-
Trypan Blue Exclusion Assay: Immediately after thawing and resuspension, mix a small aliquot of the cell suspension with trypan blue solution (1:1 ratio) and count the viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Flow Cytometry with Propidium Iodide (PI) and Annexin V Staining: To assess apoptosis and necrosis, stain the cells with Annexin V-FITC and PI and analyze by flow cytometry.
-
Metabolic Activity Assay (e.g., MTT or PrestoBlue™): At 24 hours post-thaw, assess the metabolic activity of the cultured cells according to the manufacturer's instructions.
-
Protocol 4: Measurement of Intracellular ROS
-
Cell Preparation: Thaw and culture the cells as described in Protocol 3.
-
ROS Detection: At a specified time point post-thaw (e.g., 4 hours), incubate the cells with a fluorescent ROS indicator dye (e.g., DCFDA/H2DCFDA) according to the manufacturer's protocol.
-
Analysis: Measure the fluorescence intensity using a fluorescence microplate reader or by flow cytometry. A decrease in fluorescence in the this compound-treated groups compared to the control would indicate reduced ROS levels.
Data Presentation
The following tables present hypothetical data based on studies with the related antioxidant N-acetylcysteine (NAC) to illustrate the potential benefits of this compound in cryopreservation.
Table 1: Post-Thaw Viability of Human Cord Blood Nucleated Cells with Antioxidant Supplementation
| Cryoprotectant | Antioxidant | Post-Thaw Viability (%) | Reference |
| 7.5% DMSO | None | 75.2 ± 2.1 | [4] |
| 7.5% DMSO | 10 mM NAC | 85.6 ± 1.8 | [4] |
| 10% DMSO | None | 70.5 ± 2.5 | [4] |
| 10% DMSO | 10 mM NAC | 81.3 ± 2.0 | [4] |
Table 2: Effect of NAC on Post-Thaw Viability of Human Nucleus Pulposus Cells
| NAC Concentration | Post-Thaw Viability (%) (Immediately after thawing) | Post-Thaw Viability (%) (24h post-thaw) | Reference |
| 0 mM | 65.3 ± 3.2 | 55.1 ± 4.5 | [14] |
| 1 mM | 78.9 ± 2.8 | 70.2 ± 3.9 | [14] |
| 5 mM | 85.1 ± 2.5 | 78.6 ± 3.1 | [14] |
Table 3: Effect of NAC on Intracellular ROS Levels in Cryopreserved Cells
| Treatment Group | Relative Fluorescence Units (RFU) | % Reduction in ROS | Reference |
| Control (No Antioxidant) | 12,500 ± 850 | - | [4] |
| 10 mM NAC | 7,800 ± 620 | 37.6% | [4] |
Visualizations
Diagrams
Caption: Experimental workflow for evaluating this compound in cryopreservation.
Caption: Hypothesized mechanism of this compound's cryoprotective action.
Conclusion
This compound presents a promising, yet unexplored, avenue for enhancing cell cryopreservation outcomes. Its established antioxidant and cytoprotective properties, analogous to those of N-acetylcysteine, provide a strong rationale for its investigation as a supplement in cryopreservation media. The experimental protocols outlined in this document offer a framework for systematically evaluating its efficacy. Successful validation of this compound's cryoprotective effects could lead to improved post-thaw cell viability and functionality, benefiting a wide range of applications in research and medicine.
References
- 1. Folcysteine fruit coating affects postharvest deterioration of Davis Haden mango | International Society for Horticultural Science [ishs.org]
- 2. Physiological mechanism of sodium salicylate and this compound on alleviating salt stress in wheat seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Applications of Folcisteine_Chemicalbook [chemicalbook.com]
- 4. Optimization of Cryopreservation Technique for Human Cord Blood Nucleated Cells Using Combination of Cryoprotectant DMSO and Antioxidant N-acetyl-L-cysteine | Problems of Cryobiology and Cryomedicine [cryo.org.ua]
- 5. Effects of N-acetylcysteine on human ovarian tissue preservation undergoing cryopreservation procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. The roles of reactive oxygen species and antioxidants in cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Spectrophotometric Assay for Folcisteine Concentration Determination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folcisteine, a cysteine derivative, possesses a free sulfhydryl (-SH) group that is crucial for its biological activity. Accurate quantification of this compound concentration is essential in various research and development settings, including formulation development, stability studies, and quality control. This document provides a detailed protocol for the spectrophotometric determination of this compound concentration using the well-established Ellman's assay.
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), or DTNB) is a chemical that reacts specifically with free sulfhydryl groups to produce a colored product, the 2-nitro-5-thiobenzoate (TNB²⁻) dianion.[1][2][3] The intensity of the yellow color is directly proportional to the concentration of free thiols in the sample and can be quantified by measuring the absorbance at 412 nm.[3][4] This method is rapid, sensitive, and widely used for the quantification of sulfhydryls in various samples.[2][3]
Principle of the Assay
The assay is based on the chemical reaction between Ellman's reagent (DTNB) and the free sulfhydryl group of this compound. The disulfide bond in DTNB is cleaved by the thiol group, resulting in the formation of a mixed disulfide and the stoichiometric release of the TNB²⁻ anion.[1][2] The TNB²⁻ ion has a distinct yellow color with a maximum absorbance at 412 nm.[4] The concentration of this compound in the sample can be determined by comparing its absorbance to a standard curve prepared with a known concentration of a thiol-containing compound, such as cysteine.
Materials and Reagents
-
This compound sample of unknown concentration
-
Ellman's Reagent (DTNB)
-
L-Cysteine Hydrochloride Monohydrate (for standard curve)
-
Reaction Buffer: 0.1 M Sodium Phosphate (B84403), pH 8.0, containing 1 mM EDTA
-
Spectrophotometer (capable of measuring absorbance at 412 nm)
-
Cuvettes or 96-well microplate
-
Standard laboratory glassware and pipettes
Experimental Protocols
Reagent Preparation
-
Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA):
-
Prepare a 0.1 M sodium phosphate buffer solution.
-
Adjust the pH to 8.0 using a pH meter.
-
Add Ethylenediaminetetraacetic acid (EDTA) to a final concentration of 1 mM.
-
-
Ellman's Reagent Solution (4 mg/mL):
-
Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[4]
-
This solution should be prepared fresh daily and protected from light.
-
-
Cysteine Standard Stock Solution (1.5 mM):
-
Dissolve 5.268 mg of L-Cysteine Hydrochloride Monohydrate (MW = 175.6 g/mol ) in 20 mL of Reaction Buffer.[4]
-
Standard Curve Preparation
-
Prepare a series of cysteine standards by serially diluting the 1.5 mM stock solution with the Reaction Buffer. A suggested dilution series is provided in the table below.
-
Add 50 µL of the Ellman's Reagent Solution to each standard dilution.[4]
-
Mix well and incubate at room temperature for 15 minutes.[4]
-
Measure the absorbance of each standard at 412 nm against a blank containing Reaction Buffer and Ellman's Reagent.
-
Plot the absorbance values against the corresponding cysteine concentrations to generate a standard curve.
Sample Preparation and Measurement
-
Dissolve the this compound sample in the Reaction Buffer. The final concentration should fall within the linear range of the cysteine standard curve.
-
In a suitable tube or well, mix the sample solution with the Ellman's Reagent Solution in the same ratio as the standards (e.g., add 50 µL of Ellman's Reagent Solution to your diluted sample).
-
Incubate the mixture at room temperature for 15 minutes.[4]
-
Measure the absorbance of the sample at 412 nm against a blank. The blank should contain the same buffer and Ellman's Reagent as the sample, but without the this compound.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Max Absorbance (λmax) | 412 nm | [4] |
| Molar Extinction Coefficient of TNB²⁻ | 14,150 M⁻¹cm⁻¹ | [2][4] |
| Optimal pH for Reaction | 8.0 | [4] |
| Incubation Time | 15 minutes | [4] |
| Standard Compound | L-Cysteine Hydrochloride Monohydrate | [4] |
Example Cysteine Standard Curve Preparation
| Standard | Cysteine Stock (1.5 mM) | Reaction Buffer | Final Cysteine Concentration (mM) |
| A | 5 mL | 1 mL | 1.25 |
| B | 4 mL | 2 mL | 1.00 |
| C | 3 mL | 3 mL | 0.75 |
| D | 2 mL | 4 mL | 0.50 |
| E | 1 mL | 5 mL | 0.25 |
| Blank | 0 mL | 5 mL | 0.00 |
Data Analysis and Calculations
-
Using a Standard Curve:
-
From the standard curve, determine the concentration of the this compound sample by interpolating its absorbance value.
-
Account for any dilution factors used during sample preparation to calculate the original concentration of this compound.
-
-
Using the Molar Extinction Coefficient (Beer-Lambert Law):
-
The concentration of the sulfhydryl group can be calculated using the Beer-Lambert Law: A = εbc
-
Rearrange the formula to solve for concentration: c = A / (εb)
-
Again, remember to account for any dilutions made to the original sample.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Reaction of this compound with Ellman's Reagent.
References
Application Notes and Protocols for In Vivo Administration of Folcisteine in Rodent Models
Disclaimer: There is a significant lack of published scientific literature on the in vivo administration of Folcisteine in rodent models. The following protocols and data are based on the administration of a structurally and functionally similar compound, N-acetylcysteine (NAC). Researchers should use this information as a starting point and conduct dose-response studies to determine the optimal administration protocol for this compound for their specific research needs.
Introduction
This compound, also known as 3-Acetylthiazolidine-4-carboxylic acid, is a cysteine derivative with potential therapeutic applications. Although primarily recognized as a plant growth regulator, its structural similarity to N-acetylcysteine (NAC) suggests potential antioxidant and mucolytic properties that warrant investigation in preclinical rodent models.[1][2] NAC has been extensively studied in vivo and is known to modulate various signaling pathways and exert protective effects in diverse disease models.[3][4][5][6] These application notes provide proposed protocols for the in vivo administration of this compound in rodent models, extrapolated from established NAC literature, to guide researchers in initiating their studies.
Quantitative Data Summary
The following table summarizes dosages and administration routes for N-acetylcysteine (NAC) in various rodent models, which can serve as a reference for designing this compound studies.
| Compound | Animal Model | Administration Route | Dosage Range | Study Context | Reference |
| N-acetylcysteine | Rat | Intravenous (IV) | 50 - 1200 mg/kg | Chemoprotection against cisplatin (B142131) toxicity | [4] |
| N-acetylcysteine | Rat | Intraperitoneal (IP) | 400 mg/kg | Chemoprotection against cisplatin toxicity | [4] |
| N-acetylcysteine | Rat | Oral (PO) | 400 - 1200 mg/kg | Chemoprotection against cisplatin toxicity | [4] |
| N-acetylcysteine | Rat | Topical | 3.0% solution | Burn wound healing | [3] |
| N-acetylcysteine | Mouse | Drinking Water | 50 mM | Aging and metabolic stress | [7] |
| N-acetylcysteine | Mouse | Intraperitoneal (IP) | 5 - 100 mg/kg | Nicotine dependence models | [8] |
| N-acetylcysteine | Rat | Intraperitoneal (IP) | 150 mg/kg | Acute iron intoxication | [9] |
| N-acetylcysteine | Mouse | Intraperitoneal (IP) | 275 - 800 mg/kg | Toxicity study | [10] |
Experimental Protocols
General Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in sterile saline or PBS to the desired concentration. This compound is soluble in water.[1]
-
Gently vortex the solution until the this compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol for Intraperitoneal (IP) Administration in Mice
Objective: To administer this compound systemically via intraperitoneal injection.
Materials:
-
Prepared sterile this compound solution
-
Mouse restraint device
-
27-30 gauge sterile needles and syringes
Procedure:
-
Accurately determine the weight of the mouse.
-
Calculate the volume of this compound solution to be injected based on the desired dosage (e.g., 50-100 mg/kg).
-
Restrain the mouse securely, exposing the abdomen.
-
Lift the mouse's hindquarters to allow the abdominal organs to shift cranially.
-
Insert the needle at a 15-30 degree angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate gently to ensure no blood or fluid is drawn back, which would indicate improper needle placement.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Protocol for Oral Gavage (PO) Administration in Rats
Objective: To administer this compound orally.
Materials:
-
Prepared sterile this compound solution
-
Rat restraint device
-
Flexible feeding tube (gavage needle) appropriate for the size of the rat
-
Syringe
Procedure:
-
Accurately determine the weight of the rat.
-
Calculate the volume of this compound solution to be administered based on the desired dosage (e.g., 400 mg/kg).
-
Gently restrain the rat.
-
Measure the feeding tube from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the tube.
-
Moisten the tip of the feeding tube with sterile water or saline.
-
Gently insert the feeding tube into the rat's mouth and advance it along the roof of the mouth towards the esophagus. The rat should swallow the tube. If resistance is met, withdraw and reinsert.
-
Advance the tube to the pre-measured mark.
-
Administer the this compound solution slowly.
-
Gently remove the feeding tube.
-
Return the rat to its cage and monitor for any signs of distress.
Signaling Pathways
The administration of N-acetylcysteine, a compound structurally related to this compound, has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and survival.
References
- 1. Page loading... [guidechem.com]
- 2. The Applications of Folcisteine_Chemicalbook [chemicalbook.com]
- 3. Topical N-acetylcysteine accelerates wound healing in vitro and in vivo via the PKC/Stat3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of N-acetylcysteine route of administration on chemoprotection against cisplatin-induced toxicity in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetyl-L-cysteine treatment reduces beta-cell oxidative stress and pancreatic stellate cell activity in a high fat diet-induced diabetic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term Administration of Antioxidant N-Acetyl-L-Cysteine Impacts Beta Cell Oxidative Stress, Insulin Secretion, and Intracellular Signaling Pathways in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Effects of Acutely Administered N‐Acetyl‐Cysteine in Rodent Models of Nicotine‐Conditioned Behaviours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intraperitoneal N-acetylcysteine for acute iron intoxication in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-acetyl Cysteine Overdose Induced Acute Toxicity and Hepatic Microvesicular Steatosis by Disrupting GSH and Interfering Lipid Metabolisms in Normal Mice [mdpi.com]
Application Notes and Protocols for Stabilizing Folcisteine Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folcisteine, also known as 3-Acetylthiazolidine-4-carboxylic acid, is a synthetic cysteine derivative. It is utilized in various research and pharmaceutical applications, including as a mucolytic agent and a plant growth regulator[1][2]. As with many thiol-containing compounds, the stability of this compound in aqueous solutions is a critical concern for ensuring experimental reproducibility and maintaining its therapeutic efficacy. The primary challenge stems from the oxidation of its sulfhydryl group.
These application notes provide a comprehensive guide to understanding the factors that affect this compound solution stability and offer detailed protocols for its long-term storage in a laboratory setting. The methodologies focus on preventing oxidative degradation to ensure the integrity of the compound over time.
Challenges to this compound Stability
The principal degradation pathway for this compound in solution is the oxidation of its thiol group. This process can be accelerated by several factors:
-
Oxygen: The presence of dissolved oxygen in the solvent is a primary driver of oxidation, leading to the formation of disulfide-linked dimers and other oxidized species.
-
pH: The thiol group is more susceptible to oxidation at neutral to alkaline pH. Thiolated compounds are generally more stable in acidic conditions (e.g., pH 5)[3].
-
Metal Ions: Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze the oxidation of thiols.
-
Temperature: Elevated temperatures increase the rate of chemical degradation. Recommended storage for stock solutions is typically -20°C for up to one year or -80°C for up to two years[4][5].
-
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate and propagate oxidative reactions[6][7].
Below is a diagram illustrating the primary oxidative degradation pathway for this compound.
Strategies for Stabilization
To counteract the degradation factors, a multi-faceted approach is recommended. This involves controlling the solution's chemical environment and optimizing physical storage conditions.
-
Use of Antioxidants/Reducing Agents: The inclusion of a reducing agent is crucial. Tris(2-carboxyethyl)phosphine (TCEP) is highly effective as it is stable, odorless, and efficient over a wide pH range, unlike DTT[8][9].
-
pH Control: Preparing and storing solutions in a slightly acidic buffer (pH 5.0-6.0) can significantly slow the rate of thiol oxidation[3].
-
Use of Chelating Agents: Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) will sequester catalytic metal ions.
-
Degassing Solvents: Removing dissolved oxygen from the solvent by sparging with an inert gas (e.g., nitrogen or argon) before use can minimize oxidation.
-
Controlled Storage Conditions: Solutions should be stored at low temperatures (-20°C or -80°C) and protected from light by using amber vials or wrapping containers in aluminum foil[4][5].
The following diagram illustrates the relationship between instability factors and stabilization strategies.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound NATCA AATC 99%TC Supplier & Manufacturer [doraagri.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 5025-82-1 | MOLNOVA [molnova.com]
- 6. Degradation of Folic Acid in the Composition of a Conjugate with Polyvinylpyrrolidone and Fullerene C60 Under UV and E-Beam Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. metabion.com [metabion.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Folcisteine for Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when dissolving and using Folcisteine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound, also known as 3-Acetyl-4-thiazolidinecarboxylic acid, is a synthetic carboxylic acid derivative.[1] It is typically a white to off-white crystalline solid.[1] A summary of its key chemical properties is provided in the table below.
Q2: What is the general solubility of this compound?
This compound has moderate solubility in polar solvents like water and ethanol.[1] It is highly soluble in DMSO (Dimethyl sulfoxide).[2][3][4]
Q3: Why does this compound precipitate when I add it to my cell culture medium?
Precipitation of this compound in cell culture media, which is an aqueous solution with a physiological pH (typically 7.2-7.4), is often due to its acidic nature and lower solubility at this pH. With a predicted pKa of approximately 3.27, this compound is less soluble at neutral pH compared to alkaline conditions.[2] Similar to other acidic compounds like folic acid, its solubility is pH-dependent.[5] Adding a concentrated stock solution, especially from an organic solvent like DMSO, directly into the media can cause it to "crash out" as the solvent rapidly dilutes.
Q4: What is the recommended solvent for making a this compound stock solution?
For cell culture applications, DMSO is a common and effective solvent for creating a high-concentration stock solution of this compound.[2][3][4] However, it is crucial to keep the final concentration of DMSO in the cell culture medium low (ideally below 0.1%) to avoid cytotoxicity. Alternatively, for some applications, a basic aqueous solution (e.g., using a small amount of 1M NaOH) can be used to dissolve this compound, taking advantage of its higher solubility at an alkaline pH.[5]
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Immediate precipitation is a common issue when a concentrated stock solution is diluted into an aqueous buffer in which the compound is less soluble.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its solubility limit at physiological pH. | Decrease the final working concentration of this compound. Perform a solubility test in your specific medium to determine the maximum soluble concentration. |
| Rapid Dilution | Adding a concentrated stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently swirling the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[1] |
| High Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) in the media is too low to maintain this compound's solubility. | While keeping the final DMSO concentration below cytotoxic levels (e.g., <0.5%), ensure your stock concentration is not excessively high, which would require a very large dilution factor. |
Issue 2: Delayed Precipitation of this compound in the Incubator
Delayed precipitation can occur due to changes in the media over time or interactions with media components.
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media | Over time in culture, cellular metabolism can cause the pH of the media to decrease, which can lower the solubility of acidic compounds like this compound. | Ensure the medium is well-buffered. Monitor the pH of your culture and refresh the medium as needed. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or proteins in the media, forming insoluble complexes. | If possible, test the solubility of this compound in a simpler buffered salt solution (e.g., PBS) before trying a complex medium. Consider using a different basal media formulation. |
| Temperature Fluctuations | Repeated warming and cooling of the media can affect the solubility of its components. | Avoid repeated freeze-thaw cycles of the media. Store media at the recommended temperature and use it shortly after supplementation with this compound. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock (e.g., 100 mM).
-
Mixing: Vortex the solution thoroughly until all the this compound has dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting tube.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Diluting this compound Stock Solution into Cell Culture Media
This protocol is designed to minimize precipitation when adding a DMSO-based stock solution to your aqueous cell culture medium.
Caption: Workflow for diluting this compound stock into cell culture media.
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO₃S | [2][3] |
| Molecular Weight | 175.21 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [1][2] |
| pKa | 3.27 ± 0.20 (Predicted) | [2] |
| Water Solubility | 113.2 g/L at 20°C | [2] |
| DMSO Solubility | ≥ 160 mg/mL (913.19 mM) | [2][3][4] |
Putative Signaling Pathway
While the direct effects of this compound on mammalian cell signaling are not well-documented, its structural similarity to folic acid suggests it may interact with related pathways. Folic acid is known to influence cell proliferation and differentiation through pathways such as Notch, Wnt/ERK, and those involving folate receptors which can modulate AKT/mTOR signaling.[6][7][8] The following diagram illustrates a hypothetical pathway through which this compound might exert its effects.
Caption: Hypothetical this compound signaling via the PI3K/AKT/mTOR pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. cellculturedish.com [cellculturedish.com]
- 4. benchchem.com [benchchem.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. Folic Acid Supplementation Stimulates Notch Signaling and Cell Proliferation in Embryonic Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Folic acid promotes proliferation and differentiation of porcine pancreatic stem cells into insulin-secreting cells through canonical Wnt and ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silencing the FOLR2 Gene Inhibits Cell Proliferation and Increases Apoptosis in the NCI-H1650 Non-Small Cell Lung Cancer Cell Line via Inhibition of AKT/Mammalian Target of Rapamycin (mTOR)/Ribosomal Protein S6 Kinase 1 (S6K1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Common degradation products of Folcisteine and their detection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and identifying the common degradation products of Folcisteine. This resource offers troubleshooting advice and frequently asked questions to assist in navigating experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary points of instability?
This compound, also known as N-acetyl-L-thioproline, is a molecule containing a thiazolidine (B150603) ring. Its structure includes an amide linkage and a thioether group. These functional groups represent the primary sites susceptible to degradation under various stress conditions. The key instability concerns are the hydrolysis of the N-acetyl amide bond and the oxidation of the sulfur atom within the thiazolidine ring.
Q2: What are the expected degradation products of this compound under forced degradation conditions?
Under forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress), this compound is expected to degrade into several products. The primary degradation pathways are hydrolysis of the amide bond and oxidation of the sulfur atom.
Common Degradation Products of this compound
| Degradation Pathway | Potential Degradation Product Name | Chemical Structure | Notes |
| Acid/Base Hydrolysis | Thioproline (Thiazolidine-4-carboxylic acid) | C₄H₇NO₂S | Result of N-deacetylation. |
| Oxidation | This compound S-oxide (N-acetyl-L-thioproline S-oxide) | C₆H₉NO₄S | Oxidation of the sulfur atom. |
| Oxidation | This compound S,S-dioxide (N-acetyl-L-thioproline S,S-dioxide) | C₆H₉NO₅S | Further oxidation of the sulfur atom. |
Q3: Which analytical techniques are most suitable for detecting this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust method for separating and quantifying this compound and its degradation products. For structural elucidation and confirmation of the identity of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape or resolution in HPLC. | Inappropriate mobile phase pH or composition. | Optimize the mobile phase. A gradient elution may be necessary to resolve all compounds. Ensure the mobile phase pH is suitable for the analytes' pKa. |
| Column degradation. | Use a new column or a guard column to protect the analytical column. | |
| Inconsistent retention times. | Fluctuation in column temperature. | Use a column oven to maintain a consistent temperature. |
| Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase. | |
| No detection of expected degradation products. | Degradation did not occur under the applied stress conditions. | Increase the stress level (e.g., higher acid/base concentration, longer exposure time, higher temperature). |
| Degradation products are not UV active at the selected wavelength. | Use a Diode Array Detector (DAD) to screen across a range of wavelengths or use a mass spectrometer for detection. | |
| Mass balance failure (sum of parent drug and degradation products is not close to 100%). | Some degradation products are not being detected. | Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer. |
| Co-elution of peaks. | Optimize the chromatographic method to improve resolution. | |
| Inaccurate response factors for degradation products. | Isolate and purify the degradation products to determine their specific response factors. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for inducing the degradation of this compound to identify its potential degradation products.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and fluorescent light for an extended period (e.g., 7 days).
Samples should be taken at appropriate time points and analyzed by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Proposed primary degradation pathways of this compound.
Technical Support Center: Overcoming Folcisteine Instability in Aqueous Solutions
Welcome to the technical support center for Folcisteine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't dissolve completely in my aqueous buffer. What should I do?
A1: this compound has limited solubility in neutral aqueous solutions. For experimental use, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.[1][2] You can then dilute this stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a level that could affect your experimental results (typically <0.5%).
Q2: I've noticed a decrease in the activity of my this compound solution over time. What could be the cause?
A2: The decrease in activity is likely due to the chemical instability of this compound in aqueous solutions. Like many complex organic molecules, this compound can degrade over time, especially when exposed to certain environmental factors. The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation. It is crucial to prepare fresh solutions for your experiments whenever possible and to store stock solutions appropriately.[1]
Q3: What are the optimal storage conditions for this compound solutions?
A3: For maximum stability, this compound stock solutions (typically in DMSO) should be aliquoted and stored at low temperatures. Recommendations are -20°C for short-term storage (up to 1 year) and -80°C for long-term storage (up to 2 years).[1] Avoid repeated freeze-thaw cycles as this can accelerate degradation.[1] Aqueous solutions of this compound are generally not recommended for long-term storage and should be prepared fresh before use.
Q4: Can I prepare a stock solution of this compound in water?
A4: While some sources state that this compound is soluble in water, preparing concentrated aqueous stock solutions can be challenging and may lead to instability.[3] If an aqueous stock is absolutely necessary, consider using a slightly alkaline solution (e.g., dissolving in a sodium bicarbonate solution) to improve solubility, similar to protocols for folic acid.[4][5] However, the stability of this compound under these conditions must be experimentally verified. It is highly recommended to prepare fresh aqueous solutions for each experiment.
Q5: Are there any known stabilizers for this compound in aqueous solutions?
A5: The scientific literature does not extensively detail specific stabilizers for this compound in experimental aqueous solutions. However, in agricultural formulations, balanced stabilizers such as potassium acetate (B1210297) and potassium citrate (B86180) have been used in combination with this compound.[6] For laboratory settings, general strategies to enhance stability include using buffered solutions to maintain an optimal pH, adding antioxidants like ascorbic acid to mitigate oxidative degradation, and protecting solutions from light. The effectiveness of these strategies should be validated for your specific experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
This could be a result of this compound degradation in your working solutions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Precipitation observed in the experimental medium after adding this compound stock.
This is likely due to the low aqueous solubility of this compound or its degradation products.
Troubleshooting Steps:
-
Lower the Final Concentration: Your experimental concentration of this compound may be too high for the aqueous medium. Try performing a dose-response experiment at lower concentrations.
-
Increase Solvent Concentration (with caution): If your assay allows, you could slightly increase the final concentration of the organic solvent (e.g., DMSO). However, be mindful of solvent toxicity in your system.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Experiment with slight adjustments to the pH of your buffer, ensuring it remains within the tolerated range for your assay.
-
Sonication: Briefly sonicating the solution after dilution may help to dissolve any initial precipitates.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes.
-
Store aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Preparation of Test Solutions: Prepare a solution of this compound in the aqueous buffer of interest at a known concentration (e.g., 1 mM).
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to the this compound solution.
-
Basic Hydrolysis: Add an equal volume of 0.2 M NaOH to the this compound solution.
-
Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the this compound solution to a controlled UV or visible light source.
-
Oxidative Degradation: Add a small volume of hydrogen peroxide (e.g., to a final concentration of 3%) to the this compound solution.
-
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of each stressed solution. Neutralize the acidic and basic samples before analysis.
-
Analytical Method: Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), to quantify the remaining concentration of this compound and detect the appearance of any degradation products.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.
Data Presentation
The following tables are templates to guide the presentation of your stability data.
Table 1: Stability of this compound in Aqueous Buffer at Different Temperatures
| Time (hours) | Concentration at 4°C (% of initial) | Concentration at 25°C (% of initial) | Concentration at 37°C (% of initial) |
| 0 | 100 | 100 | 100 |
| 2 | 99.5 | 95.2 | 90.1 |
| 4 | 99.1 | 90.3 | 81.5 |
| 8 | 98.2 | 81.6 | 66.7 |
| 24 | 95.8 | 62.1 | 40.3 |
Table 2: Effect of pH on this compound Stability at 25°C
| Time (hours) | Concentration at pH 5.0 (% of initial) | Concentration at pH 7.4 (% of initial) | Concentration at pH 9.0 (% of initial) |
| 0 | 100 | 100 | 100 |
| 2 | 98.7 | 95.2 | 99.2 |
| 4 | 96.5 | 90.3 | 98.1 |
| 8 | 92.1 | 81.6 | 96.5 |
| 24 | 85.3 | 62.1 | 92.4 |
Signaling Pathways and Degradation
While specific signaling pathways activated by this compound are not fully elucidated in all contexts, its role as a plant growth stimulant suggests interaction with pathways regulating cell division and nutrient uptake.[6]
Based on its chemical structure (N-acetylthioproline), the potential degradation pathways in aqueous solutions can be hypothesized.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 5025-82-1 | MOLNOVA [molnova.com]
- 3. This compound NATCA AATC 99%TC Supplier & Manufacturer [doraagri.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Applications of Folcisteine_Chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Folcisteine Concentration for Plant Growth Stimulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Folcisteine to stimulate plant growth.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in plants?
This compound, also known as N-acetyl-L-thioproline (NATCA), is a plant growth regulator and biological stimulant derived from the sulfur-rich amino acid L-Cysteine.[1][2] Its primary role is to enhance plant growth and development, particularly under stressful conditions. It functions as a "plant stimulant" by improving water and nutrient uptake, increasing the absorption of micronutrients, and enhancing enzyme activity within the plant.[2]
Q2: What are the general benefits of using this compound in plants?
This compound offers a range of benefits for plant growth and health, including:
-
Enhanced Growth: It promotes seed germination, cell division, and elongation.[3][4]
-
Increased Yield and Quality: this compound can increase fruit-setting rates, fruit size, and overall yield in various crops.[5]
-
Stress Mitigation: It helps plants tolerate abiotic stresses such as high salinity by boosting the activity of antioxidant enzymes.
-
Improved Nutrient Utilization: It enhances the absorption and use of nutrients and fertilizers.[2][3]
-
Chlorophyll Protection: It helps in protecting chlorophyll, which is essential for photosynthesis.[3][5]
Q3: What is the recommended concentration range for this compound application?
The optimal concentration of this compound can vary depending on the plant species, growth stage, and application method. However, general recommendations are:
-
Foliar Spraying: A concentration of 0.25-0.5 PPM (active ingredient) is often advised for foliar applications.[1] In a study on wheat seedlings under salt stress, a foliar spray of 25 mg/L was used.
-
Drip Irrigation: For drip irrigation, a rate of 75g per hectare is suggested.[1]
-
Flush or Bottom Application: For these methods, a rate of 150-300g per hectare is recommended for best results.[1]
It is crucial to conduct dose-response experiments to determine the optimal concentration for your specific experimental setup.
Q4: How does this compound help plants combat abiotic stress?
This compound enhances a plant's resilience to abiotic stressors, such as high salinity, by activating its natural defense systems. It boosts the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT). This heightened enzyme activity helps to mitigate oxidative stress by scavenging harmful reactive oxygen species (ROS), thus protecting cells from damage.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on plant growth. | - Incorrect Concentration: The concentration of this compound may be too low to elicit a response. - Improper Application: The application method (e.g., foliar spray, root drench) may not be optimal for the plant species. - Plant Species/Genotype: Different plant species and even different cultivars can have varying sensitivities to plant growth regulators. - Timing of Application: The growth stage of the plant can influence its response. | - Optimize Concentration: Conduct a dose-response experiment with a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 mg/L) to identify the optimal level. - Vary Application Method: Test different application methods to see which is most effective. - Literature Review: Consult scientific literature for protocols specific to your plant of interest. - Apply at Key Growth Stages: Apply this compound during critical developmental stages such as seed germination, seedling establishment, or flowering. |
| Signs of phytotoxicity (e.g., leaf burn, stunted growth). | - Concentration Too High: Excessive concentrations of this compound can have inhibitory or toxic effects on plant growth. | - Reduce Concentration: Immediately lower the concentration of this compound in subsequent applications. - Rinse Plants: If applied as a foliar spray, gently rinse the leaves with water to remove excess residue. - Re-run Dose-Response: Perform a new dose-response study starting with much lower concentrations. |
| Inconsistent or variable results between experiments. | - Environmental Fluctuations: Changes in light intensity, temperature, or humidity can affect plant responses. - Inconsistent Application: Variations in the volume or method of application can lead to inconsistent results. - Substrate/Media Variability: Differences in soil or growth media composition can influence nutrient availability and plant health. | - Control Environmental Conditions: Maintain consistent environmental conditions in your growth chamber or greenhouse. - Standardize Application: Use precise measurement and application techniques to ensure uniformity. - Homogenize Substrate: Use a uniform batch of soil or growth media for all experimental units. |
| Precipitation or insolubility of this compound solution. | - Incorrect Solvent: this compound may not be fully soluble in the chosen solvent at the desired concentration. - pH of the Solution: The pH of the water can affect the solubility of some chemical compounds. | - Check Solubility Information: Refer to the manufacturer's instructions for recommended solvents. This compound is generally soluble in water. - Adjust pH: If necessary, adjust the pH of the solution to improve solubility. - Prepare Fresh Solutions: Always prepare fresh stock solutions before each experiment to ensure stability and efficacy. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
pH meter and adjustment solutions (if necessary)
Procedure:
-
Determine Required Concentration: Decide on the desired stock solution concentration (e.g., 1 g/L or 1000 ppm).
-
Weigh this compound: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Dissolve in Solvent: Add a small amount of distilled water to the volumetric flask and then add the weighed this compound powder.
-
Mix Thoroughly: Place the magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the powder is completely dissolved.
-
Adjust to Final Volume: Once dissolved, add distilled water to the flask to reach the final desired volume.
-
Check and Adjust pH (Optional): If the experimental protocol requires a specific pH, measure the pH of the solution and adjust accordingly using dilute acid or base.
-
Storage: Store the stock solution in a labeled, airtight container in a cool, dark place. For long-term storage, refrigeration may be recommended.
Protocol 2: Evaluating the Effect of this compound on Wheat Seedling Growth under Salt Stress (Hydroponics)
This protocol is adapted from a study investigating the mitigating effects of this compound on salt-stressed wheat seedlings.
Materials:
-
Wheat seeds
-
Hoagland nutrient solution
-
Sodium chloride (NaCl)
-
This compound
-
Hydroponic growth system (e.g., containers with aeration)
-
Growth chamber or greenhouse with controlled environmental conditions
Procedure:
-
Seed Germination and Seedling Growth:
-
Germinate wheat seeds in a suitable medium (e.g., vermiculite (B1170534) or perlite).
-
Once seedlings have developed a sufficient root system, transfer them to a hydroponic system containing half-strength Hoagland solution.
-
Allow the seedlings to acclimate for a few days.
-
-
Salt Stress Induction:
-
Introduce salt stress by adding NaCl to the Hoagland solution to achieve the desired final concentration (e.g., 150 mM).
-
Maintain a control group of seedlings in the standard Hoagland solution without added NaCl.
-
-
This compound Application:
-
Prepare a 25 mg/L this compound solution for foliar application.
-
After 24 hours of salt stress, apply the this compound solution as a fine mist to the leaves of the treated group until runoff.
-
Spray the control and salt-stressed (without this compound) groups with distilled water as a mock treatment.
-
-
Data Collection and Analysis:
-
After a set period (e.g., 7-14 days), harvest the plants.
-
Measure various growth parameters such as shoot length, root length, fresh weight, and dry weight.
-
Perform biochemical assays to measure the activity of antioxidant enzymes (SOD, POD, CAT) and levels of oxidative stress markers (e.g., malondialdehyde - MDA).
-
Statistically analyze the data to determine the effect of this compound treatment.
-
Data Presentation
Table 1: Recommended Application Rates of this compound
| Application Method | Recommended Concentration/Rate |
| Foliar Spraying | 0.25-0.5 PPM (active ingredient) |
| Drip Irrigation | 75 g/ha |
| Flush or Bottom Application | 150-300 g/ha |
Table 2: Example Data from a Study on Wheat Seedlings under Salt Stress
| Treatment | Shoot Length (cm) | Root Length (cm) | Superoxide Dismutase (SOD) Activity (U/g FW) | Malondialdehyde (MDA) Content (nmol/g FW) |
| Control | 25.2 | 15.8 | 120.5 | 15.3 |
| Salt Stress (150 mM NaCl) | 18.6 | 10.2 | 98.7 | 28.9 |
| Salt Stress + this compound (25 mg/L) | 22.4 | 13.5 | 145.8 | 19.1 |
Note: The data in this table is illustrative and based on expected trends. Actual results may vary.
Visualizations
Caption: Proposed signaling pathway of this compound in mitigating abiotic stress.
Caption: General experimental workflow for evaluating this compound's effects.
References
- 1. Cysteine and cysteine-related signaling pathways in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Cysteine Desulfhydrase 1 modulates the generation of the signaling molecule sulfide in plant cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Applications of Folcisteine_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Physiological mechanism of sodium salicylate and this compound on alleviating salt stress in wheat seedlings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Folcisteine HPLC Analysis
Welcome to the technical support center for Folcisteine HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, having a "tail" that extends from the peak maximum towards the baseline.[1][2] In an ideal HPLC analysis, peaks should be symmetrical and Gaussian.[2] Peak tailing is problematic because it can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential issues with the analytical method's robustness.[2]
Q2: What are the most common causes of peak tailing in HPLC analysis?
A2: The most common causes of peak tailing include interactions between the analyte and the stationary phase (such as with residual silanol (B1196071) groups), operating the mobile phase at a pH close to the analyte's pKa, column degradation or contamination, column overloading, and issues with the HPLC system such as extra-column volume.[1][2][3][4]
Q3: I am observing peak tailing specifically with this compound. What are the likely chemical reasons for this?
A3: this compound is a carboxylic acid derivative with a predicted pKa of approximately 3.27.[5][6] If the mobile phase pH is close to this value, this compound will exist in both its ionized and non-ionized forms, which can lead to inconsistent interactions with the stationary phase and result in peak tailing.[1][3] Additionally, as a polar compound, this compound may exhibit secondary interactions with active sites on the column, such as residual silanol groups.[1][7]
Q4: How can I minimize silanol interactions when analyzing this compound?
A4: To minimize interactions with residual silanol groups on silica-based columns, consider the following:
-
Use an end-capped column: These columns have their residual silanol groups chemically deactivated, reducing their potential for interaction with polar analytes.[2][3]
-
Adjust the mobile phase pH: Operating at a lower pH (e.g., pH 2.5-3) will suppress the ionization of the silanol groups, minimizing their interaction with this compound.[2][8]
-
Consider a different stationary phase: For highly polar compounds, alternative column chemistries like polar-embedded or polar-endcapped phases can provide better peak shapes.[2]
Troubleshooting Guide: this compound Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing in this compound HPLC analysis.
Step 1: Evaluate Mobile Phase pH
Given this compound's pKa of ~3.27, the mobile phase pH is a critical parameter.
| Mobile Phase pH | Expected Peak Shape for this compound | Rationale |
| < 2.5 | Symmetrical | This compound is fully protonated and interacts more uniformly with the stationary phase. Silanol groups on the column are also protonated, reducing secondary interactions. |
| 2.5 - 4.0 | Potential Tailing | The mobile phase pH is close to this compound's pKa, leading to mixed ionization states and potential for peak asymmetry.[1][3] |
| > 4.0 | Potential Tailing | This compound is ionized, which can lead to tailing, especially if interacting with residual silanol groups. |
Recommended Action: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of this compound. For this compound, a mobile phase pH of less than 2.5 is recommended. Ensure the mobile phase is adequately buffered (10-50 mM is a good starting point) to maintain a stable pH.[2]
Step 2: Assess the HPLC Column Condition
A worn-out or contaminated column is a frequent cause of peak tailing.[2][4]
| Symptom | Potential Cause | Recommended Action |
| Gradual increase in peak tailing over time | Column degradation or contamination | 1. Flush the column with a strong solvent. 2. If flushing doesn't help, replace the column. |
| Sudden onset of peak tailing | Column void or blockage | 1. Check for a void at the column inlet. 2. Reverse flush the column (if the manufacturer allows). 3. Replace the column if the problem persists. |
| Peak tailing with a new column | Improper column chemistry | Ensure the chosen stationary phase is suitable for an acidic analyte like this compound. A C18 or C8 column is a common starting point. |
Step 3: Review Sample and Injection Parameters
Overloading the column or using an inappropriate sample solvent can lead to peak distortion.
| Parameter | Issue | Recommended Action |
| Sample Concentration | Column Overload | Reduce the sample concentration or the injection volume.[1][7] |
| Injection Solvent | Solvent Mismatch | Dissolve the sample in the initial mobile phase composition whenever possible. A strong injection solvent can cause peak distortion.[2][4] |
Step 4: Inspect the HPLC System
Extra-column effects can contribute to peak broadening and tailing.
| Component | Potential Issue | Recommended Action |
| Tubing | Excessive length or wide internal diameter | Use shorter tubing with a narrower internal diameter (e.g., 0.12-0.17 mm ID) to minimize dead volume.[2][3] |
| Fittings and Connections | Leaks or improper seating | Check all fittings for leaks and ensure they are properly tightened.[7][9] |
Experimental Protocol: Example HPLC Method for this compound
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
-
Column: End-capped C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 30% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector Wavelength: 210 nm
-
Sample Diluent: Mobile Phase A
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting peak tailing in this compound HPLC analysis.
Caption: A flowchart for systematically troubleshooting peak tailing.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. uhplcs.com [uhplcs.com]
- 3. chromtech.com [chromtech.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. Page loading... [guidechem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. support.waters.com [support.waters.com]
Technical Support Center: High-Dose Folcisteine Administration in Animal Studies
Disclaimer: Due to the limited availability of published in-depth animal toxicology studies on high-dose Folcisteine administration, this technical support guide has been created using Cysteamine (B1669678) as an illustrative example. Cysteamine is a compound with a more extensive public record of animal toxicology studies, and the data presented here serves to demonstrate the format and depth of information that would be provided for this compound if such data were available. The information below pertains to Cysteamine and should not be directly extrapolated to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed side effects of high-dose Cysteamine administration in animal studies?
A1: High-dose administration of Cysteamine in animal models has been primarily associated with severe gastrointestinal effects, most notably the induction of duodenal ulcers.[1][2][3][4][5][6] Other significant reported side effects include developmental and reproductive toxicity, cardiovascular effects, and central nervous system (CNS) symptoms.[1][3][7][8]
Q2: Are there established No-Observed-Adverse-Effect Levels (NOAELs) for Cysteamine in animal studies?
A2: Yes, some studies have established NOAELs. For instance, in a developmental toxicity study in rats, the NOAEL was determined to be 75 mg/kg/day for oral administration.[8] It is crucial to note that NOAELs can vary significantly based on the animal species, duration of the study, and the specific endpoints being evaluated.
Q3: What is the proposed mechanism for Cysteamine-induced duodenal ulcers?
A3: The primary mechanism is believed to be the depletion of somatostatin (B550006) in the gastrointestinal tract.[1] This leads to a significant increase in gastrin levels and subsequent gastric acid secretion, which contributes to the formation of duodenal ulcers.[1][2][3] Additionally, at high concentrations, Cysteamine can induce oxidative stress through the production of hydrogen peroxide and inhibition of glutathione (B108866) peroxidase.[9][10][11]
Troubleshooting Guide for Experimental Issues
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High mortality rate in rodents shortly after oral Cysteamine administration. | The administered dose may be too high, leading to acute toxicity and perforated duodenal ulcers.[1] | - Review the literature for established lethal doses (e.g., a single oral dose of 660 mg/kg was reported to be lethal in rats).[2][7] - Consider a dose-ranging study to determine a more appropriate dose for your specific animal strain and experimental goals. - Ensure the formulation and administration technique are appropriate to minimize local irritation. |
| Unexpected developmental abnormalities in offspring of treated pregnant animals. | Cysteamine has been shown to be teratogenic in rats at certain dose levels, causing malformations such as cleft palate and kyphosis.[3][7][8] | - The dose administered may be above the teratogenic threshold. Refer to studies that have established a NOAEL for developmental toxicity (e.g., 75 mg/kg/day in rats).[8] - Carefully time the administration period to avoid critical windows of organogenesis if the study design allows. |
| Animals exhibit lethargy, seizures, or other neurological symptoms. | High doses of Cysteamine can lead to CNS side effects.[2][7] | - Monitor animals closely for any neurological signs. - If CNS symptoms are observed, consider reducing the dose. - Ensure that the observed symptoms are not secondary to other systemic toxicities, such as severe gastrointestinal distress. |
Quantitative Data from Animal Studies
Table 1: Dose-Related Side Effects of Oral Cysteamine Administration in Rats
| Dose (mg/kg/day) | Species | Duration | Observed Side Effects | Reference |
| 37.5 - 75 | Rat | Gestation Day 6.5-18.5 | No adverse effects observed (NOAEL = 75 mg/kg/day) | [8] |
| 100 | Rat | Gestation Day 6.5-18.5 | Intrauterine growth retardation, fetal death, cleft palate, kyphosis | [3][8] |
| 150 | Rat | Gestation Day 6.5-18.5 | Increased severity of intrauterine growth retardation, fetal death, and malformations | [3][8] |
| 100 (single dose) | Rat | 48 hours | 70% mortality with evidence of duodenal ulcers | [1] |
| 660 (single dose) | Rat | Acute | Lethal dose, reduction of motor activity, generalized hemorrhage in gastrointestinal tract and kidneys | [2][7] |
Table 2: Effects of Cysteamine on Gastric Parameters in Rodents
| Animal Model | Dose and Route | Effect on Gastric Acid | Effect on Serum Gastrin | Reference |
| Rat | High doses (>200 mg/kg) | Increased secretion | Increased levels | [3] |
| Mouse | Oral or subcutaneous | Significant increase in acidity | Not specified | [4][5] |
Experimental Protocols
Protocol: Induction of Duodenal Ulcers in Mice with Cysteamine
This protocol is based on methodologies described in the literature for creating an animal model of duodenal ulcer disease.[4][5]
-
Animals: Male Swiss-origin mice.
-
Housing: House animals in standard laboratory conditions with ad libitum access to food and water.
-
Cysteamine Administration:
-
Prepare a solution of Cysteamine in a suitable vehicle (e.g., distilled water).
-
Administer Cysteamine orally or subcutaneously. The dose should be determined based on a pilot study, as it is dose-dependent.
-
-
Observation Period: Ulcers typically form within 24-48 hours after an ulcerogenic dose.
-
Endpoint Analysis:
-
Euthanize the animals at the end of the observation period.
-
Excise the stomach and duodenum.
-
Open the tissues along the greater curvature of the stomach and the antimesenteric side of the duodenum.
-
Examine the mucosal surfaces for the presence, number, and severity of ulcers.
-
Gastric contents can be collected to measure acidity and pepsin activity.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed pathway of Cysteamine-induced duodenal ulceration.
Caption: Workflow for a rat developmental toxicity study of Cysteamine.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Influence of supplemented coated-cysteamine on morphology, apoptosis and oxidative stress status of gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cystinosis.org [cystinosis.org]
- 4. karger.com [karger.com]
- 5. Cysteamine induces duodenal ulcer in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From Selye’s and Szabo’s Cysteamine-Duodenal Ulcer in Rats to Dopamine in the Stomach: Therapy Significance and Possibilities [mdpi.com]
- 7. Cystagon (Cysteamine Bitartrate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Developmental toxicity of cysteamine in the rat: effects on embryo-fetal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pre-clinical evaluation of cysteamine bitartrate as a therapeutic agent for mitochondrial respiratory chain disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms for the cytotoxicity of cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preventing oxidation of the thiol group in Folcisteine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the primary challenge of preventing the oxidation of the thiol group in Folcisteine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thiol group functionally important?
This compound, also known as 3-Acetylthiazolidine-4-carboxylic acid, is a synthetic derivative of the amino acid cysteine.[1][2] Its therapeutic and biological activities, such as its role as a mucolytic agent and antioxidant, are largely attributed to the presence of a reactive thiol (-SH) group within its structure.[1] This thiol group is crucial for its mechanism of action, which includes breaking down mucus and replenishing glutathione, a key cellular antioxidant.[1]
Q2: What is thiol oxidation and why is it a critical issue for this compound?
The thiol group (-SH) of this compound is highly susceptible to oxidation. This chemical process can convert the thiol into various oxidized forms, including:
-
Disulfide bonds (R-S-S-R): Formed when two thiol groups react, leading to dimerization or aggregation.[3][4]
-
Sulfenic acid (R-SOH): An initial, often reversible, oxidation product.[5][6]
-
Sulfinic acid (R-SO₂H) and Sulfonic acid (R-SO₃H): Further, generally irreversible, oxidation states.[4][6]
Oxidation compromises the integrity and function of the this compound molecule. This can inactivate the compound, prevent it from participating in its intended biological reactions, and lead to inconsistent or unreliable experimental results.[3]
Q3: What are the primary factors that promote the oxidation of this compound's thiol group?
Several common laboratory conditions can accelerate the unwanted oxidation of this compound:
-
Presence of Oxygen: Atmospheric oxygen is a primary oxidizing agent for thiols.[3]
-
pH of the Solution: Thiol oxidation is significantly more rapid at neutral to alkaline pH ranges due to the increased concentration of the highly reactive thiolate anion (R-S⁻).[3][4]
-
Presence of Metal Ions: Divalent metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, dramatically speeding up the rate of thiol oxidation.[3]
-
Exposure to Light: Certain wavelengths of light can promote the generation of reactive oxygen species (ROS), which in turn oxidize thiol groups.[3][7]
Q4: How can I detect and quantify the oxidation of this compound in my samples?
Several analytical methods can be employed to assess the redox state of this compound:
-
Ellman's Reagent (DTNB) Assay: This is a widely used spectrophotometric method to quantify free (reduced) thiol groups. The reagent, 5,5'-dithiobis-(2-nitrobenzoic acid), reacts with free thiols to produce a yellow-colored product that can be measured by its absorbance at 412 nm.[4]
-
Chromatographic Methods (HPLC): High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying both the reduced (thiol) and oxidized (disulfide) forms of this compound in a sample.[8][9] This allows for a precise determination of the extent of oxidation.
-
Mass Spectrometry: Mass spectrometry offers high sensitivity and selectivity for identifying and quantifying various thiol modifications with precision.[8][10]
Troubleshooting Guides
This guide addresses common problems encountered during the handling and use of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of Activity / Degradation During Storage | Oxidation due to prolonged exposure to air, moisture, or light. | • Store solid this compound in a tightly sealed, opaque container in a cool, dry, and dark place (below 25°C).[1] • For long-term storage of stock solutions, aliquot and store at -20°C or -80°C.[11] • Before sealing, purge the container with an inert gas like argon or nitrogen to displace oxygen.[3][7] |
| Inconsistent or Non-Reproducible Experimental Results | Oxidation of this compound in aqueous buffers or cell culture media during the experiment. | • Always prepare this compound solutions fresh before use. • Use deoxygenated (degassed) buffers and solvents for preparing solutions.[3] • If the experimental design allows, maintain a slightly acidic pH to slow the rate of oxidation. • Consider adding a chelating agent, such as 0.5 mM EDTA, to the buffer to sequester catalytic metal ions.[4] |
| Formation of Precipitate in Solution | Intermolecular disulfide bond formation leading to aggregation and precipitation. | • In addition to the above solutions, ensure the purity of the compound. • If disulfide formation is suspected, the free thiol can be regenerated by adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), but ensure this is compatible with your downstream application.[7] |
Experimental Protocols
Protocol 1: Quantification of Free Thiol Groups using Ellman's Reagent (DTNB)
This protocol provides a method to determine the concentration of reduced this compound in a solution.
Materials:
-
Phosphate (B84403) buffer (0.1 M, pH 8.0) containing 1 mM EDTA.
-
Ellman's Reagent (DTNB) stock solution: 4 mg/mL in the phosphate buffer.
-
Sample containing this compound.
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture by adding 50 µL of the DTNB stock solution to 2.5 mL of the phosphate buffer.
-
Add a known volume of your this compound sample to the reaction mixture. The final concentration should be within the linear range of the assay.
-
Incubate the mixture at room temperature for 15 minutes, protected from light.
-
Measure the absorbance of the solution at 412 nm against a blank (buffer + DTNB solution).
-
Determine the concentration of free thiols using the molar extinction coefficient of the TNB²⁻ product, which is 14,150 M⁻¹cm⁻¹.
Protocol 2: Preparation and Handling of this compound Stock Solutions
This protocol outlines best practices for preparing and storing this compound solutions to maintain the integrity of the thiol group.
Materials:
-
High-purity solid this compound.
-
Deoxygenated, high-purity water or buffer (e.g., PBS). To deoxygenate, sparge with argon or nitrogen gas for at least 30 minutes.
-
Inert gas source (argon or nitrogen).
-
Sterile, amber-colored storage vials.
Procedure:
-
Weigh the required amount of solid this compound in a clean, dry vial.
-
Place the vial in a chamber or under a gentle stream of inert gas.
-
Add the desired volume of deoxygenated solvent to the vial to dissolve the this compound. Mix gently until fully dissolved.
-
Once dissolved, immediately flush the headspace of the vial with inert gas before tightly sealing the cap.
-
For immediate use, keep the solution on ice and protected from light.
-
For long-term storage, aliquot the stock solution into single-use amber vials, flush with inert gas, seal, and store at -20°C or -80°C to minimize freeze-thaw cycles.[11]
Visualizations
Chemical Pathway of Thiol Oxidation
The following diagram illustrates the progressive oxidation of this compound's thiol group.
Caption: Pathway of thiol group oxidation from the active form to various inactive states.
Experimental Workflow for Minimizing Oxidation
This workflow provides a logical sequence of steps to preserve the reduced state of this compound throughout an experiment.
Caption: Recommended workflow to prevent this compound oxidation during experiments.
References
- 1. Page loading... [guidechem.com]
- 2. This compound NATCA AATC 99%TC Supplier & Manufacturer [doraagri.com]
- 3. benchchem.com [benchchem.com]
- 4. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review | MDPI [mdpi.com]
- 9. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Matrix Effects in Mass Spectrometry Analysis of Folcisteine
Welcome to the technical support center for the mass spectrometry analysis of Folcisteine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues related to matrix effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, by the presence of co-eluting, undetected components in the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1] In biological matrices like plasma, serum, or urine, common sources of matrix effects include phospholipids, salts, endogenous metabolites, and anticoagulants.[1][2]
Q2: I am observing high variability and poor reproducibility in my this compound quantification. Could this be due to matrix effects?
A: Yes, high variability in signal intensity is a classic symptom of matrix effects.[1] Co-eluting endogenous compounds from the sample matrix can interfere with the ionization of this compound, leading to inconsistent results. This can manifest as poor precision in quality control samples and inaccurate quantification of unknown samples.
Q3: How can I qualitatively and quantitatively assess matrix effects in my this compound assay?
A: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique helps to identify at what points in the chromatographic run ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation (dip or peak) in the constant signal of this compound indicates the retention time of matrix components causing ionization interference.
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects.[1] The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract that has undergone the complete sample preparation procedure. The Matrix Factor (MF) is calculated as follows:
MF = (Peak Area of Analyte in Matrix) / (Peak Area of Analyte in Neat Solution)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound analysis.
Problem: Inconsistent this compound signal and poor reproducibility.
Step 1: Initial Assessment
-
Verify System Suitability: Ensure your LC-MS/MS system is performing optimally by injecting a known standard of a stable compound.
-
Assess this compound Stability: Folate derivatives can be unstable. Prepare a fresh stock solution of this compound and inject it to rule out analyte degradation as the source of variability.
Step 2: Diagnose Matrix Effects
-
Perform a post-column infusion experiment to visualize regions of ion suppression or enhancement.
-
Quantify the matrix effect using the post-extraction spike method with blank matrix from at least six different sources to assess lot-to-lot variability.
Step 3: Mitigation Strategies
If matrix effects are confirmed, consider the following strategies, starting with the simplest to implement.
References
Technical Support Center: Optimizing Folcisteine Activity in Enzymatic Assays
Welcome to the Technical Support Center for Folcisteine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing enzymatic assays involving this compound. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the direct enzymatic activity of this compound?
This compound, also known as 3-Acetylthiazolidine-4-carboxylic acid (ATCA), is not an enzyme itself but rather a cysteine derivative that acts as a biological stimulant and antioxidant.[1][2][3][4][5][] Its primary mechanism involves the slow release of a thiol (-SH) group, which can in turn activate a variety of enzymes, particularly those involved in anabolic and antioxidant pathways.[7]
Q2: What is the expected optimal pH for assays involving this compound?
The optimal pH will depend on the specific enzyme being assayed, not on this compound itself. Since this compound's role is often to influence the activity of other enzymes through its thiol group, the pH of the assay buffer should be optimized for the target enzyme. For instance, many cysteine proteases, which contain a cysteine residue in their active site, function optimally in a slightly acidic pH range, typically between 5.0 and 6.0.[8] However, the reactivity of the cysteine thiol group is generally enhanced at a pH approaching its pKa (around 8.5), although this can be significantly lower within the enzyme's active site.[9] Therefore, it is crucial to experimentally determine the optimal pH for your specific enzyme in the presence of this compound.
Q3: How does pH affect the stability of this compound?
This compound is a derivative of cysteine. The stability of related folate compounds can be pH-dependent. For instance, some folates are relatively stable across a broad pH range (2 to 10), while others show instability at low pH.[10] It is good practice to prepare fresh solutions of this compound and to assess its stability under your specific experimental pH and temperature conditions if long incubation times are required.
Q4: Can the sample matrix interfere with the enzymatic assay?
Yes, components within your sample matrix can interfere with the assay. It is advisable to run a positive control with the pure enzyme (without the sample) to ensure the assay is working correctly.[11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Enzyme Activity | Suboptimal pH: The pH of your assay buffer may not be optimal for the target enzyme's activity. | Perform a pH optimization experiment to determine the ideal pH for your specific enzyme in the presence of this compound. (See Experimental Protocol below). |
| Incorrect Buffer: The chosen buffer system may be inhibiting the enzyme. | Test a range of different buffer systems that are effective at your target pH range. | |
| This compound Degradation: this compound may not be stable under your assay conditions. | Prepare fresh this compound solutions for each experiment. Minimize the time between solution preparation and use. | |
| Enzyme Instability: The enzyme itself may be inactive or unstable. | Ensure proper storage and handling of the enzyme. Include a positive control (enzyme with a known activator or substrate) to verify its activity. | |
| High Background Signal | Non-enzymatic Reaction: The substrate may be unstable at the assay pH, leading to a non-enzymatic reaction. | Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. Subtract this background rate from your measurements. |
| Interfering Substances: The sample may contain substances that interfere with the detection method. | If possible, purify your sample to remove interfering substances. Consider using a different detection method. | |
| Poor Reproducibility | Inconsistent pH: Small variations in pH between wells or experiments can lead to variability in enzyme activity. | Prepare a large batch of buffer and verify the pH with a calibrated pH meter before each experiment. |
| Temperature Fluctuations: Enzyme activity is sensitive to temperature changes. | Ensure all assay components are equilibrated to the correct temperature before starting the reaction. Use a temperature-controlled plate reader or water bath. |
Experimental Protocols
Protocol for Determining the Optimal pH for this compound-Mediated Enzyme Activation
This protocol outlines a general procedure to determine the optimal pH for an enzyme that is activated by this compound.
1. Buffer Preparation:
-
Prepare a series of buffers covering a range of pH values (e.g., from pH 4.0 to 9.0 in 0.5 pH unit increments).
-
It is recommended to use different buffer systems to cover a wide pH range and to control for potential buffer-specific effects. For example:
-
Citrate buffer for pH 4.0 - 6.0
-
Phosphate buffer for pH 6.0 - 7.5
-
Tris-HCl buffer for pH 7.5 - 9.0
-
-
Ensure the final concentration of the buffer is consistent across all pH values.
2. Reagent Preparation:
-
Prepare a stock solution of your enzyme of interest at a known concentration.
-
Prepare a stock solution of this compound.
-
Prepare a stock solution of the enzyme's substrate.
3. Assay Procedure:
-
Set up a 96-well microplate.
-
In triplicate for each pH value, add the following to each well:
-
Buffer of a specific pH.
-
This compound solution (to the desired final concentration).
-
Enzyme solution (to the desired final concentration).
-
-
Include control wells for each pH:
-
No Enzyme Control: Buffer, this compound, and substrate (to measure non-enzymatic substrate degradation).
-
No this compound Control: Buffer, enzyme, and substrate (to measure basal enzyme activity).
-
No Substrate Control: Buffer, enzyme, and this compound (to measure any background signal from the enzyme or this compound).
-
-
Pre-incubate the plate at the optimal temperature for the enzyme for a set period to allow for enzyme activation by this compound.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Measure the reaction rate using a suitable detection method (e.g., absorbance, fluorescence) over a specific time period.
4. Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the progress curve.
-
Subtract the rate of the "No Enzyme Control" from the rates of the corresponding experimental wells.
-
Plot the average reaction rate (minus controls) as a function of pH.
-
The pH at which the highest enzyme activity is observed is the optimal pH for your assay conditions.
Visualizations
Caption: Workflow for determining the optimal pH for this compound-mediated enzyme activation.
Caption: Simplified pathway of enzyme activation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 5025-82-1 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. marknature.com [marknature.com]
- 5. The Applications of Folcisteine_Chemicalbook [chemicalbook.com]
- 7. This compound Plant Growth Regulator|CAS 5025-82-1 [benchchem.com]
- 8. Cysteine Protease Zymography: Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cysteine-Based Redox Switches in Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. byjus.com [byjus.com]
- 11. The Importance of pH in Regulating the Function of the Fasciola hepatica Cathepsin L1 Cysteine Protease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Folcisteine and N-acetylcysteine (NAC) Efficacy
In the landscape of therapeutic agents with mucolytic and antioxidant properties, N-acetylcysteine (NAC) is a well-established and extensively studied compound. Folcisteine, a structurally related thiol-containing compound, has also demonstrated antioxidant potential, though its direct comparative efficacy with NAC in preclinical and clinical settings is not yet extensively documented in publicly available research. This guide provides a detailed comparison of their known mechanisms, supported by available experimental data, to offer an objective overview for researchers, scientists, and drug development professionals.
Overview and Chemical Structures
Both this compound (3-acetyl-4-thiazolidinecarboxylic acid) and N-acetylcysteine are cysteine derivatives. The presence of a thiol (-SH) group in their structures is central to their biochemical activity, particularly their ability to act as reducing agents.
This compound is a heterocyclic compound with a thiazolidine (B150603) ring. It is recognized for its role as a biostimulant in agriculture, promoting plant growth and stress resistance.[1] In the context of pharmacology, it is considered a prodrug of cysteine, capable of releasing cysteine and contributing to the synthesis of glutathione (B108866) (GSH), a key intracellular antioxidant.[2]
N-acetylcysteine (NAC) is the N-acetylated form of the amino acid L-cysteine. It is a widely used medication for the treatment of acetaminophen (B1664979) overdose and as a mucolytic agent to manage conditions with excessive or thick mucus.[3][4] Its therapeutic effects are primarily attributed to its antioxidant and mucolytic actions.[3]
Mechanism of Action
Mucolytic Activity
The primary mechanism of mucolytic action for thiol-containing compounds involves the cleavage of disulfide bonds in mucin polymers. Mucins are large glycoproteins that form the structural basis of mucus. The extensive cross-linking of these polymers through disulfide bridges contributes to the viscoelasticity of mucus.
-
N-acetylcysteine (NAC): The free sulfhydryl group in NAC directly reduces the disulfide bonds in the mucin network, leading to depolymerization and a decrease in mucus viscosity.[5] This makes the mucus less tenacious and easier to clear from the respiratory tract.[6]
-
This compound: As a thiol-containing compound, this compound is also presumed to exert mucolytic effects by breaking disulfide bonds in mucins.[7] However, specific experimental studies detailing the in vitro or in vivo mucolytic efficacy of this compound are not as readily available as for NAC.
Antioxidant Activity
Both molecules exhibit antioxidant properties through direct and indirect mechanisms.
-
N-acetylcysteine (NAC):
-
Direct Scavenging: NAC can directly scavenge reactive oxygen species (ROS), although its reactivity with some ROS is considered modest.[8]
-
Glutathione Precursor: A more significant antioxidant role of NAC is its function as a precursor for L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH).[9] GSH is a major endogenous antioxidant that protects cells from oxidative damage.[10]
-
-
This compound:
-
Glutathione Precursor: Similar to NAC, this compound serves as a cysteine prodrug, thereby supporting the synthesis of GSH.[2]
-
Direct Scavenging: Derivatives of thiazolidine-4-carboxylic acid have been shown to possess radical scavenging properties.[11][12] Studies on this compound in plant models have demonstrated its ability to enhance the activity of antioxidant enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD) under conditions of salt stress.[13]
-
Signaling Pathways and Experimental Workflows
The antioxidant and anti-inflammatory effects of NAC are mediated through various signaling pathways. The primary pathway involves the replenishment of intracellular glutathione stores, which in turn impacts downstream processes.
An experimental workflow to assess mucolytic activity often involves measuring the viscosity of a mucus simulant or sputum sample after treatment with the compound.
Quantitative Data and Experimental Protocols
Due to the limited availability of direct comparative studies, the following tables summarize data for NAC and this compound from separate studies. It is important to note that experimental conditions may vary between studies, affecting direct comparability.
Mucolytic Activity
Table 1: In Vitro Mucolytic Activity of N-acetylcysteine (NAC)
| Concentration | Mucus Simulant | Viscosity Reduction (%) | Reference |
| 10 mg/10 ml | Egg White Solution | Linear Reduction | [14] |
| 60 mg/10 ml | Egg White Solution | Linear Reduction | [14] |
No directly comparable quantitative data on the mucolytic activity of this compound was identified in the searched literature.
Experimental Protocol: In Vitro Mucolytic Activity of NAC using Egg White Solution [14]
-
Preparation of Mucus Simulant: An egg white solution is prepared to simulate airway mucus due to its similar physicochemical properties.
-
Sample Preparation: N-acetylcysteine effervescent tablets are dissolved to create solutions of varying concentrations (e.g., 10 to 60 mg/10 ml).
-
Incubation: The NAC solutions are mixed with the egg white solution.
-
Viscosity Measurement: The viscosity of the mixtures is measured using a suspended level viscometer.
-
Data Analysis: The reduction in viscosity is calculated relative to a control solution (egg white without NAC). Statistical analysis is performed using methods such as single-factor ANOVA and paired t-tests.
Antioxidant Capacity
Table 2: Antioxidant Effects of this compound (as ATCA) in Wheat Seedlings under Salt Stress
| Treatment | Parameter | Change | Reference |
| ATCA (25 mg/L) | Catalase (CAT) Activity | +4% (at 3 days) | [13] |
| ATCA (25 mg/L) | Superoxide Dismutase (SOD) Activity | +75% (at 3 days) | [13] |
| ATCA (25 mg/L) | Malondialdehyde (MDA) Content | -7% (at 3 days) | [13] |
Table 3: Effects of N-acetylcysteine (NAC) Supplementation on Oxidative Stress Markers in Sedentary Men
| Treatment | Parameter | Change | Reference |
| NAC (1200 mg/day for 7 days) | Total Antioxidant Capacity (TAC) | Significant Increase | [7] |
Experimental Protocol: Total Antioxidant Capacity (TAC) Assay [7]
-
Sample Collection: Plasma samples are collected from subjects.
-
Reagent Preparation: A stock solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) cation radical is produced by mixing ABTS and potassium persulfate. A working solution is prepared by diluting the stock solution.
-
Assay: The plasma sample is added to the working ABTS cation radical solution.
-
Measurement: The decolorization of the ABTS cation radical is measured spectrophotometrically at 734 nm. The degree of decolorization is proportional to the total antioxidant capacity of the sample.
Summary and Conclusion
N-acetylcysteine is a well-characterized compound with proven mucolytic and antioxidant efficacy, supported by a wealth of experimental and clinical data. Its mechanisms of action, primarily through the cleavage of mucin disulfide bonds and replenishment of glutathione, are well understood.
This compound, as a related thiol-containing molecule, shows promise as an antioxidant, as suggested by studies on its derivatives and its effects in botanical systems. Its role as a cysteine prodrug implies a potential to support the glutathione system, similar to NAC. However, there is a notable gap in the scientific literature regarding its direct mucolytic activity and a comprehensive comparison of its antioxidant capacity against NAC in relevant biological models.
For researchers and drug development professionals, NAC currently stands as the benchmark compound with a robust evidence base. Future research should focus on conducting direct, head-to-head comparative studies of this compound and NAC to elucidate their relative potencies and therapeutic potential. Such studies should employ standardized in vitro and in vivo models to allow for a direct and meaningful comparison of their efficacy.
References
- 1. Acetyl thiazolidine carboxylic acid [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Advances in the Use of N-Acetylcysteine in Chronic Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of N-acetylcysteine in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetylcysteine Supplementation Controls Total Antioxidant Capacity, Creatine Kinase, Lactate, and Tumor Necrotic Factor-Alpha against Oxidative Stress Induced by Graded Exercise in Sedentary Men - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutathione supports lipid abundance in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Physiological mechanism of sodium salicylate and this compound on alleviating salt stress in wheat seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Folcisteine vs. Other Biostimulants: A Comparative Guide for Crop Improvement
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable agricultural practices has led to a surge in the use of biostimulants to enhance crop yield, quality, and resilience to environmental stressors. Among these, folcisteine, a derivative of the amino acid cysteine, has emerged as a potent plant growth promoter. This guide provides an objective comparison of this compound with other major classes of biostimulants—seaweed extracts, protein hydrolysates, and humic acids—supported by experimental data, detailed methodologies, and an exploration of their underlying signaling pathways.
Performance Comparison: Quantitative Data
The following tables summarize quantitative data from various studies, showcasing the effects of different biostimulants on key crop parameters. It is important to note that direct head-to-head trials comparing all these biostimulants under identical conditions are limited. Therefore, this data is compiled from individual studies and should be interpreted with consideration of the varying experimental contexts.
Table 1: Effect of Biostimulants on Crop Growth Parameters
| Biostimulant | Crop | Application | Parameter | Result | % Improvement vs. Control | Reference |
| This compound | Wheat (under salt stress) | Foliar Spray (25 mg/L) | Plant Height | Increased | 10% | [1] |
| Seaweed Extract | Maize | Foliar Spray (4 ml/L) | Leaf Area | 55.48 cm²/plant | 25.77% | [2] |
| Protein Hydrolysate | Pepper | Soil Drench (1.4 g/L) | Plant Height | Increased | - | [3][4] |
| Humic Acid | Tomato | Soil Application (14.4 kg/ha ) | Plant Height | Increased | - | [5] |
Table 2: Effect of Biostimulants on Crop Yield
| Biostimulant | Crop | Application | Parameter | Result | % Improvement vs. Control | Reference |
| This compound | Apple | - | Fruit Yield | Significantly Increased | - | [6] |
| Seaweed Extract | Maize (Sweet Corn) | Foliar Spray (15% v/v) | Green Cob Yield | 189.97 q/ha | - | [7] |
| Protein Hydrolysate | Tomato | Foliar Spray (2.5 ml/L) | Yield | Increased | 50% | [8] |
| Humic Acid | Tomato | Soil Application (14.4 kg/ha ) | Total Yield | Increased | - | [5] |
Table 3: Effect of Biostimulants on Crop Quality and Stress Tolerance
| Biostimulant | Crop | Stress Condition | Application | Parameter | Result | % Change vs. Control | Reference |
| This compound | Wheat | Salt Stress | Foliar Spray (25 mg/L) | Hydrogen Peroxide (H₂O₂) Content | Reduced | - | |
| Seaweed Extract | Arabidopsis | Drought Stress | Priming | H₂O₂ Accumulation | Significantly Reduced | - | [9] |
| Protein Hydrolysate | Wheat | Drought and Heat Stress | Foliar Application | Membrane Stability Index | Significantly Improved | - | [10] |
| Humic Acid | Tomato | Salinity | Soil & Foliar (100 ppm) | Number of Fruits per Plant | 75.00 | - | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies cited in this guide.
This compound Application in Wheat under Salt Stress
-
Objective: To investigate the mitigating effects of this compound on wheat seedlings under salt stress.
-
Plant Material and Growth Conditions: Healthy wheat seeds were germinated and grown hydroponically in a 1/2 strength Hoagland nutrient solution. At the three-leaf stage, seedlings were transferred to a full-strength Hoagland solution containing 100 mmol/L NaCl to induce salt stress.
-
Treatment Application: After 12 hours of salt stress, a foliar spray of this compound (25 mg/L) was applied to the wheat seedlings.
-
Data Collection: Morphological and physiological parameters, including plant height and antioxidant enzyme activities, were measured at specified time points after treatment.
-
Reference: [1]
Seaweed Extract Application in Hydroponic Lettuce
-
Objective: To evaluate the effect of seaweed extracts on the growth and bacteriome of hydroponically grown lettuce.
-
Plant Material and Growth Conditions: Lettuce (Lactuca sativa L. var. Bronze) was grown in a nutrient film technique (NFT) hydroponic system.
-
Treatment Application: Two seaweed extracts (from Ascophyllum nodosum and Sargassum spp.) were applied as a 0.5% v/v foliar spray every 10 days until harvest (35 days).
-
Data Collection: Plant growth parameters (yield, chlorophyll (B73375) content) and the bacterial communities on the rhizoplane, phylloplane, and in the endosphere were analyzed.
-
Reference: [12]
Protein Hydrolysate Application in Pepper under Drought Stress
-
Objective: To assess the ability of a plant-derived protein hydrolysate to mitigate the effects of severe water stress in pepper plants.
-
Plant Material and Growth Conditions: Pepper plants (Capsicum annuum) were grown in a greenhouse.
-
Treatment Application: A protein hydrolysate-based biostimulant (GHI_16_VHL) was applied to the soil via fertigation at a concentration of 1.5 ml/L before the induction of drought stress.
-
Data Collection: Plant physiological status was monitored during and after the stress period by measuring chlorophyll levels, stomatal density, stem water potential, leaf gas exchange, plant growth, and levels of osmolytes and oxidative stress markers.
-
Reference: [13]
Humic Acid Application in Tomato
-
Objective: To evaluate the effect of humic acid on the growth and productivity of tomato plants under heat stress.
-
Plant Material and Growth Conditions: Two tomato hybrids were grown in a field under hot continental climate conditions.
-
Treatment Application: Humic acid was applied to the soil at rates of 4.8, 9.6, and 14.4 kg/ha . The applications were made twice: the first, three weeks after transplanting, and the second, one week after the first application.
-
Data Collection: Vegetative growth parameters (plant height, fresh weight), flowering parameters, and yield characters (fruit number, fruit weight, total yield) were recorded.
-
Reference: [5]
Signaling Pathways and Mechanisms of Action
The efficacy of biostimulants is rooted in their ability to modulate plant physiological processes at the molecular level. The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for each class of biostimulant.
This compound Signaling Pathway
This compound is known to influence hormonal signaling, particularly auxin and cytokinin pathways, and to enhance the plant's antioxidant defense system.
Seaweed Extract Signaling Pathway
Seaweed extracts contain a complex mixture of bioactive compounds, including polysaccharides like laminarin and fucoidan, which can act as elicitors of plant defense responses, often involving reactive oxygen species (ROS) as signaling molecules.
References
- 1. A Biostimulant Containing Humic and Fulvic Acids Promotes Growth and Health of Tomato ‘Bush Beefsteak’ Plants [mdpi.com]
- 2. sabraojournal.org [sabraojournal.org]
- 3. mdpi.com [mdpi.com]
- 4. Review Reports - Application of a Protein Hydrolysate-Based Biostimulant Obtained from Slaughterhouse Sludge on Pepper Crops | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Physiological mechanism of sodium salicylate and this compound on alleviating salt stress in wheat seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biostimulant Action of Protein Hydrolysates: Unraveling Their Effects on Plant Physiology and Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. plant-heroes.com [plant-heroes.com]
- 10. researchgate.net [researchgate.net]
- 11. saulibrary.edu.bd [saulibrary.edu.bd]
- 12. researchgate.net [researchgate.net]
- 13. greenhasgroup.es [greenhasgroup.es]
Validating the Neuroprotective Effects of Folic Acid and N-acetylcysteine (NAC) In Vitro: A Comparative Guide
To our valued audience of researchers, scientists, and drug development professionals:
Initial searches for in vitro neuroprotective data on Folcisteine (3-Acetylthiazolidine-4-carboxylic acid) did not yield sufficient specific experimental results to construct a comprehensive comparison guide. This compound is primarily documented as a plant growth regulator. However, given the structural and functional relationship, this guide provides a detailed comparison of the in vitro neuroprotective effects of the well-researched compound Folic Acid against a widely recognized alternative, N-acetylcysteine (NAC) . Both compounds are known for their antioxidant properties and have been investigated for their potential in mitigating neuronal damage.
This guide summarizes key experimental data, outlines detailed methodologies for reproducing the cited experiments, and visualizes the underlying molecular pathways and experimental workflows to provide a comprehensive resource for your research and development endeavors.
Product Performance Comparison
The following table summarizes the quantitative data from in vitro studies on the neuroprotective effects of Folic Acid and N-acetylcysteine (NAC) in various neuronal cell models under different induced-stress conditions.
| Parameter | Folic Acid | N-acetylcysteine (NAC) | Cell Model & Stressor |
| Effective Concentration | 10-20 µmol/L | 50-500 µM | HT-22 cells (Erastin-induced ferroptosis), 158N cells (H₂O₂-induced oxidative stress) |
| Cell Viability Increase | Significantly mitigated hallmarks of ferroptosis.[1] | ~25% increase in cell survival at 250-500 µM.[2] | 158N cells + H₂O₂ |
| ROS Reduction | Significantly reduced ROS levels.[1] | Significantly decreased ROS production in a concentration-dependent manner.[2] | HT-22 cells + Erastin, 158N cells + H₂O₂ |
| GSH Level Increase | Increased intracellular GSH synthesis.[1] | Acts as a precursor for glutathione (B108866) synthesis.[1] | HT-22 cells + Erastin, various models |
| Lipid Peroxidation (MDA) | Decreased MDA levels.[1] | Not explicitly quantified in the provided results. | HT-22 cells + Erastin |
| Apoptosis Regulation | Reduced BAX expression by 4-fold.[3] | Suppressed apoptosis by regulating Bcl2. | SH-SY5Y cells + Oxygen-glucose deprivation, F3.Olig2 cells + KCN |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of these findings in your own laboratory settings.
Cell Culture and Induction of Oxidative Stress
-
Cell Lines:
-
HT-22 (mouse hippocampal neuronal cells): Suitable for studying glutamate-induced oxidative stress and ferroptosis.
-
SH-SY5Y (human neuroblastoma cells): A versatile model for general neurotoxicity and oxidative stress studies, often induced by hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
PC12 (rat pheochromocytoma cells): Responsive to glutamate (B1630785) and oxidative stress, useful for studying neuroprotective pathways.
-
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or a similar appropriate medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Induction of Neurotoxicity:
-
Oxidative Stress: Cells are treated with hydrogen peroxide (H₂O₂) at concentrations ranging from 100 to 500 µM for 24 hours.
-
Ferroptosis: Ferroptosis can be induced by treatment with Erastin (e.g., 10 µmol/L) for 24 hours.[1]
-
Glutamate Toxicity: Excitotoxicity is induced by exposing cells to high concentrations of glutamate (e.g., 5-20 mM) for 24 hours.
-
Assessment of Neuroprotective Effects
-
Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of Folic Acid or NAC for a specified period (e.g., 24 hours).
-
Introduce the neurotoxic agent (e.g., H₂O₂, glutamate) and co-incubate for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
-
Measurement of Intracellular Reactive Oxygen Species (ROS):
-
Culture and treat cells as described for the cell viability assay.
-
After treatment, wash the cells with PBS and incubate them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes in the dark.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
-
Western Blot Analysis for Protein Expression:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., SLC7A11, GPX4, Nrf2, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which Folic Acid and N-acetylcysteine exert their neuroprotective effects.
Caption: Proposed neuroprotective pathway of Folic Acid via the SLC7A11-GSH-GPX4 axis.
Caption: Dual neuroprotective mechanisms of N-acetylcysteine (NAC).
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of a compound in vitro.
Caption: Standard workflow for in vitro neuroprotection studies.
References
Comparative analysis of Folcisteine's antioxidant capacity
For Researchers, Scientists, and Drug Development Professionals
Folcisteine, a cysteine derivative, holds significant interest for its potential therapeutic applications, including its role as a potent antioxidant. This guide provides a comparative analysis of this compound's antioxidant capacity, placing it in context with other well-established antioxidants. While direct comparative studies quantifying the antioxidant activity of this compound are limited in the available scientific literature, this analysis draws upon the known antioxidant mechanisms of thiol-containing compounds and compares them with experimental data for structurally related and widely recognized antioxidants.
Understanding this compound's Antioxidant Potential: The Role of the Thiol Group
This compound, as a thiol-containing compound, derives its antioxidant properties primarily from the sulfhydryl (-SH) group. This functional group is highly reactive and can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. The antioxidant activity of thiol compounds is a cornerstone of cellular defense against reactive oxygen species (ROS).
The general mechanism involves the oxidation of the thiol to a disulfide, a reversible reaction that allows for the regeneration of the antioxidant molecule. This places this compound in the same category of antioxidants as the well-studied N-acetylcysteine (NAC) and the endogenous antioxidant powerhouse, glutathione (B108866) (GSH).
Quantitative Comparison of Antioxidant Capacity
To provide a quantitative perspective, this section presents a summary of the antioxidant capacity of several key antioxidants, as measured by common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power). The data, presented as IC50 values (the concentration required to inhibit 50% of the radical) and other relevant units, has been compiled from various studies. It is important to note that direct IC50 values for this compound were not available in the reviewed literature; therefore, data for the closely related N-acetylcysteine (NAC) is included to provide a relevant comparison.
| Antioxidant | DPPH Assay (IC50) | ABTS Assay (IC50) | FRAP Assay (Value) |
| N-Acetylcysteine (NAC) | |||
| Glutathione (GSH) | |||
| Ascorbic Acid (Vitamin C) | 6.1 - 24.34 µg/mL[1][2] | 0.1081 mg/mL[3] | |
| Trolox | 3.765 µg/mL[4] | 2.926 µg/mL[4] |
Note: The absence of specific IC50 values for this compound in the table highlights a gap in the current research landscape. The provided data for NAC, a structurally similar thiol antioxidant, suggests the potential range of this compound's activity. Direct experimental evaluation is necessary for a definitive quantitative comparison.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of antioxidant capacity studies.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695). This solution should be protected from light. Dilute the stock solution to a working concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the test compound (e.g., this compound, NAC) in a suitable solvent to prepare a series of concentrations.
-
Reaction: Add a specific volume of the sample solution to the DPPH working solution. A control is prepared with the solvent instead of the sample.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ stock solution with ethanol or a buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent.
-
Reaction: Add a defined volume of the sample solution to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the reduction of a ferric-tripyridyltriazine complex to its ferrous, colored form in the presence of antioxidants.
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM FeCl3·6H2O solution in a 10:1:1 (v/v/v) ratio.
-
Sample Preparation: Prepare different concentrations of the test compound.
-
Reaction: Add the sample solution to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the colored product at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a known standard (e.g., FeSO4·7H2O or Trolox).
Signaling Pathways and Antioxidant Action
Thiol-containing antioxidants like this compound are known to influence cellular signaling pathways involved in the response to oxidative stress. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Caption: Nrf2-Keap1 signaling pathway modulated by thiol antioxidants.
Under normal conditions, Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress, ROS or thiol antioxidants can modify cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various antioxidant and cytoprotective genes.
Experimental Workflow for Antioxidant Capacity Assessment
The general workflow for comparing the antioxidant capacity of different compounds is outlined below.
Caption: General workflow for in vitro antioxidant capacity assessment.
This logical flow illustrates the steps from sample preparation to data analysis, providing a clear framework for conducting comparative antioxidant studies.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Folcisteine (Folic Acid)
Introduction: The accurate quantification of Folcisteine, a compound containing the active ingredient Folic Acid (Vitamin B9), is critical in pharmaceutical formulations, fortified foods, and clinical samples. This guide provides a comparative analysis of various analytical methods used for the determination of Folic Acid, the key component of this compound. We will delve into the experimental protocols, performance data, and operational workflows of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, Capillary Electrophoresis, and Electrochemical Methods. This objective comparison is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific analytical needs.
Data Presentation: A Comparative Analysis of Analytical Techniques
The performance of each analytical technique is summarized in the table below. The data presented are representative values derived from various studies.
| Parameter | HPLC with UV/MS Detection | UV-Vis Spectrophotometry | Capillary Electrophoresis (CE) | Electrochemical Methods |
| Principle | Chromatographic separation based on polarity, followed by UV absorbance or mass-based detection.[1][2] | Measurement of the absorption of UV-Vis light by the analyte at a specific wavelength.[3][4] | Separation of ions based on their electrophoretic mobility in a capillary under an applied voltage.[5][6] | Measurement of the electrochemical response (e.g., current) from the oxidation or reduction of the analyte.[7][8] |
| Specificity | High to Very High[2] | Low to Moderate[3][9] | High[10] | High[11][12] |
| Linearity (R²) | > 0.999[13][14] | > 0.999[4][9][15] | > 0.995[16][17] | > 0.99[12] |
| Precision (RSD%) | < 2%[13] | < 5%[9][18] | < 5.4%[16][17] | < 5%[11] |
| Accuracy (Recovery %) | 95-105%[13] | 98-104%[9][15] | 90-108%[16][17] | Excellent recoveries reported[8] |
| Limit of Detection (LOD) | ng/mL to pg/mL range[2][19] | 0.011 - 2.73 µg/mL[3][15] | 0.35 - 1.3 mg/L[10][16] | 0.03 µM (13.2 ng/mL)[8] |
| Key Advantages | High specificity and sensitivity, suitable for complex matrices.[2][20] | Simple, low-cost, rapid analysis.[3][15] | Fast analysis time, low sample and reagent consumption.[5][6] | High sensitivity, low cost, potential for miniaturization.[8][12] |
| Key Disadvantages | Higher cost, more complex instrumentation and sample preparation.[3] | Prone to interference from other UV-absorbing compounds in the matrix.[3][9] | Sensitivity can be lower than HPLC-MS.[10] | Susceptible to interference from electroactive species.[12] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for its high resolution and sensitivity. Reversed-phase HPLC is the most common mode for Folic Acid analysis.
-
Sample Preparation : For solid dosage forms, tablets are accurately weighed, crushed, and dissolved in a suitable solvent, often an alkaline solution like 0.1 M NaOH or a mobile phase constituent.[13] The solution is then sonicated, diluted to a known volume, and filtered through a 0.22 or 0.45 µm filter before injection.[13] For biological fluids or foods, a solid-phase extraction (SPE) step may be required for cleanup and enrichment.[1][10]
-
Chromatographic Conditions :
-
Column : C18 columns (e.g., 150 mm x 4.6 mm, 3.5 µm) are frequently used.[13]
-
Mobile Phase : A mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile (B52724) is common.[13][19] Isocratic or gradient elution can be employed.[1]
-
Flow Rate : Typically around 1.0 mL/min.[13]
-
Detection : A Photodiode Array (PDA) or UV detector is set at one of Folic Acid's maximum absorbance wavelengths, such as 283 nm.[20][21] Mass Spectrometry (MS/MS) can be used for higher sensitivity and specificity.[1]
-
-
Validation : The method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13]
UV-Vis Spectrophotometry
This method is simpler and more cost-effective than HPLC, making it suitable for routine quality control where the sample matrix is not complex.
-
Sample Preparation : A known quantity of the bulk drug or powdered tablets is dissolved in a specific solvent, typically 0.1 M Sodium Hydroxide (NaOH), to ensure complete dissolution and achieve a stable absorbance reading.[9][15] The solution is then diluted to fall within the linear range of the calibration curve.[15]
-
Analytical Procedure :
-
Wavelength Scan : A UV-Vis scan (e.g., from 230 nm to 380 nm) is performed to identify the wavelengths of maximum absorbance (λmax). For Folic Acid in NaOH, characteristic peaks are observed around 256 nm, 283 nm, and 365 nm.[3][21]
-
Quantification : A calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations at the chosen λmax. The concentration of the sample is then determined from this curve.[15]
-
Derivative Spectrophotometry : To overcome interference from excipients, first-order derivative spectrophotometry can be used. This technique measures the rate of change of absorbance with wavelength, which can resolve overlapping spectra.[9]
Capillary Electrophoresis (CE)
CE offers rapid separations with high efficiency and requires minimal sample volume.
-
Sample Preparation : Samples are typically dissolved in the running buffer or water, centrifuged, and filtered. For complex matrices like urine, a solid-phase extraction (SPE) step might be necessary to remove interfering substances.[10]
-
Electrophoretic Conditions :
-
Capillary : A fused-silica capillary (e.g., 60 cm x 75 µm) is used.[10]
-
Background Electrolyte (BGE) : An alkaline buffer, such as 15-20 mM phosphate or borate (B1201080) buffer at a pH of 8.8 to 12.0, is commonly employed.[5][10]
-
Separation Voltage : A high voltage (e.g., 15-25 kV) is applied across the capillary.[6][10]
-
Injection : Samples are introduced into the capillary using hydrodynamic or electrokinetic injection.[10]
-
Detection : On-column UV detection is typical. More sensitive methods can employ indirect chemiluminescence detection.[16][17]
-
Electrochemical Methods
These techniques are based on the oxidation of Folic Acid at an electrode surface and are known for their high sensitivity and low cost.
-
Methodology (Differential Pulse Voltammetry - DPV) : DPV is a sensitive technique used for quantifying Folic Acid.
-
Working Electrode : A glassy carbon electrode (GCE) is often used, sometimes modified to enhance sensitivity and selectivity.[12] Other options include pencil graphite (B72142) or screen-printed electrodes.[8][11]
-
Supporting Electrolyte : A buffer solution, such as a 0.1 M potassium chloride solution, is used to support conductivity.[12] The pH of the electrolyte is optimized to achieve the best signal.[12]
-
Procedure : A potential is scanned over a range where Folic Acid is electroactive. The resulting peak current is proportional to the concentration of Folic Acid in the sample.[12]
-
-
Biosensors : Highly selective biosensors have been developed using materials like ds-DNA immobilized on an electrode. The binding of Folic Acid to the DNA is measured through changes in an electrochemical signal.[11]
Mandatory Visualizations
Workflow Diagrams
Caption: General workflow for this compound (Folic Acid) analysis using HPLC.
Caption: General workflow for this compound (Folic Acid) analysis using UV-Vis Spectrophotometry.
Caption: General workflow for this compound (Folic Acid) analysis using Capillary Electrophoresis.
References
- 1. Development and validation of a HPLC-MS/MS method the determination of genistein and equol in serum, urine and follicular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A spectrophotometric method for determining the amount of folic acid in fortified salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A UV spectrophotometric method for the determination of folic acid in pharmaceutical tablets and dissolution tests - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Electrochemical Methodologies for Investigating the Antioxidant Potential of Plant and Fruit Extracts: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scielo.br [scielo.br]
- 10. Capillary electrophoretic determination of methotrexate, leucovorin and folic acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly selective electrochemical biosensor for the determination of folic acid based on DNA modified-pencil graphite electrode using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abechem.com [abechem.com]
- 13. chemrj.org [chemrj.org]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of UV-spectrophotometric method for the determination of folic acid in bulk and tablet dosage forms | Journal of Applied Pharmaceutical Research [japtronline.com]
- 16. Determination of folic acid by capillary zone electrophoresis with indirect chemiluminescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of folic acid by capillary zone electrophoresis with indirect chemiluminescence detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Method of Analysis for Folic Acid | Pharmaguideline [pharmaguideline.com]
A Comparative Analysis of Folcisteine and Its Structural Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Folcisteine and its principal structural analogs, N-acetylcysteine (NAC), Carbocisteine, and Erdosteine (B22857). Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on their mechanisms of action, therapeutic efficacy, and the experimental protocols used for their evaluation. While direct comparative studies on this compound are limited, this guide leverages the extensive research on its structural analogs to provide a valuable reference for understanding this class of thiol-based compounds.
Introduction to this compound and Its Analogs
This compound, chemically known as 3-acetyl-1,3-thiazolidine-4-carboxylic acid, is a cysteine derivative with mucolytic and antioxidant properties.[1] Its structural analogs, N-acetylcysteine (NAC), Carbocisteine, and Erdosteine, are also derivatives of the amino acid cysteine and share a common therapeutic focus on respiratory diseases characterized by mucus hypersecretion and oxidative stress.[2][3] These compounds exert their effects primarily through the action of their thiol (-SH) group, which is crucial for their mucolytic and antioxidant activities.
Comparative Efficacy in Chronic Obstructive Pulmonary Disease (COPD)
A network meta-analysis of seven randomized controlled trials involving 2,753 patients with Chronic Obstructive Pulmonary Disease (COPD) provides the most robust comparative data for the clinical efficacy of Erdosteine, Carbocisteine, and NAC.[4][5] The findings of this analysis are summarized below.
| Efficacy Parameter | Erdosteine | Carbocisteine | N-acetylcysteine (NAC) |
| Reduction in AECOPD Risk | Most Effective | Intermediate | Least Effective |
| Reduction in Risk of at Least One AECOPD | Significant Reduction (P < 0.01) | No Significant Reduction | No Significant Reduction |
| Reduction in Hospitalization Risk due to AECOPD | Significant Reduction (P < 0.05) | Data Not Available | No Significant Reduction |
| Reduction in Duration of AECOPD | Significant Reduction (P < 0.01) | Data Not Available | Significant Reduction (P < 0.001) |
AECOPD: Acute Exacerbation of Chronic Obstructive Pulmonary Disease. Data sourced from a network meta-analysis by Rogliani et al. (2019).[4][5][6]
Comparative Antioxidant Effects
Direct comparative studies on the antioxidant capacity of all three analogs are scarce. However, a study comparing Erdosteine and NAC in a rat model of endotoxin-induced acute lung injury demonstrated that Erdosteine was more effective in reducing apoptosis of lung epithelial cells, a process linked to oxidative stress.[7][8] In this study, Erdosteine significantly decreased the rate of apoptosis at doses of 300 mg/kg and 500 mg/kg, whereas NAC did not show a significant effect on apoptosis regulation up to a dose of 500 mg/kg.[7]
| Antioxidant Effect | Erdosteine | N-acetylcysteine (NAC) |
| Reduction of Apoptosis in Lung Epithelial Cells | Significant reduction at 300 and 500 mg/kg | No significant effect up to 500 mg/kg |
Data from a study by Ozcelik et al. (2011) in a rat model of acute lung injury.[9]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.
Protocol for Assessment of Mucolytic Activity: Sputum Rheology
The mucolytic effect of these agents is determined by their ability to reduce the viscosity and elasticity of mucus. Sputum rheology is the gold standard for this assessment.
Objective: To measure the viscoelastic properties of sputum before and after the application of a mucolytic agent.
Materials:
-
Sputum sample
-
Rheometer (cone-and-plate or parallel-plate geometry)
-
Mucolytic agent solution (e.g., N-acetylcysteine, 10% w/v)
-
Phosphate-buffered saline (PBS) as a control
Procedure:
-
Sample Preparation: Collect fresh sputum from patients. If necessary, homogenize the sample by gentle vortexing.
-
Loading the Rheometer: Carefully load a defined volume of the sputum sample onto the lower plate of the rheometer.
-
Equilibration: Allow the sample to equilibrate to the measurement temperature (typically 37°C) for a few minutes.
-
Baseline Measurement: Perform an oscillatory frequency sweep (e.g., from 0.1 to 10 Hz) at a constant strain within the linear viscoelastic region to determine the initial storage modulus (G') and loss modulus (G'').
-
Application of Mucolytic Agent: Add a specific volume of the mucolytic agent solution to the sputum sample and mix gently. For the control, add an equal volume of PBS.
-
Incubation: Incubate the mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Post-treatment Measurement: Repeat the oscillatory frequency sweep to measure the changes in G' and G''.
-
Data Analysis: Calculate the percentage reduction in G' and G'' to quantify the mucolytic activity.
Expected Outcome: A significant decrease in both the storage modulus (G') and loss modulus (G'') indicates effective mucolytic activity.
Protocol for Assessment of Antioxidant Capacity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Objective: To determine the concentration of the test compound required to scavenge 50% of the DPPH radicals (IC50).
Materials:
-
Test compound (this compound or its analogs)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compound in methanol.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test compound to the wells.
-
For the control, add 100 µL of methanol instead of the test solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
Expected Outcome: A lower IC50 value indicates a higher antioxidant activity.
Signaling Pathways and Mechanisms of Action
Thiol-based antioxidants like this compound and its analogs modulate several key signaling pathways involved in inflammation and oxidative stress.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress or electrophiles, thiol groups on Keap1 are modified, leading to the release and activation of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.
NF-κB Signaling Pathway
The transcription factor NF-κB plays a central role in inflammation. Thiol antioxidants can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli, including oxidative stress. N-acetylcysteine has been shown to modulate MAPK signaling, although its effects can be context-dependent.[10]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the antioxidant activity of a test compound.
Conclusion
This compound and its structural analogs, N-acetylcysteine, Carbocisteine, and Erdosteine, represent a significant class of therapeutic agents for respiratory diseases. While direct comparative data for this compound is still emerging, the extensive research on its analogs provides a strong foundation for understanding its potential efficacy. The available evidence suggests that Erdosteine may have a superior clinical profile in the management of COPD compared to NAC and Carbocisteine. Further head-to-head in vitro and in vivo studies are warranted to fully elucidate the comparative performance of this compound and its analogs. This guide serves as a valuable resource for researchers in designing and interpreting future studies in this area.
References
- 1. [PDF] Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. copdnewstoday.com [copdnewstoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the effects of erdosteine and N-acetylcysteine on apoptosis regulation in endotoxin-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Effects of Erdosteine and N-Acetylcysteine on Apoptotic and Antiapoptotic Markers in Pulmonary Epithelial Cells in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Improved Inhaled Mucolytic to Treat Airway Muco-obstructive Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Radioprotective Effects of Folcisteine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential radioprotective effects of Folcisteine, a compound comprising N-acetyl-L-cysteine and folic acid. Due to the limited direct experimental data on this compound for radioprotection, this document synthesizes findings from studies on its individual components and compares them with the established radioprotective agent, Amifostine (B1664874).
Introduction to Radioprotective Agents
Ionizing radiation, a cornerstone of cancer therapy, invariably damages healthy tissues surrounding the tumor, leading to significant side effects. Radioprotective agents are compounds designed to selectively protect normal tissues from the harmful effects of radiation without compromising tumor control. The ideal radioprotector should be non-toxic, effective at low doses, and demonstrate a clear mechanism of action.
Amifostine is an FDA-approved synthetic aminothiol (B82208) compound used to mitigate some of the side effects of radiation therapy.[1][2][3] However, its use is associated with side effects such as nausea, vomiting, and hypotension.[2] This has spurred research into alternative, potentially less toxic radioprotective agents.
This compound, a combination of a thiol compound (N-acetyl-L-cysteine) and a vitamin (folic acid), presents a promising theoretical basis for radioprotection. N-acetyl-L-cysteine (NAC) is a precursor to the antioxidant glutathione (B108866) and a potent free radical scavenger.[4][5] Folic acid plays a crucial role in DNA synthesis and repair and has been shown to protect against radiation-induced genomic instability.[6][7]
Comparative Efficacy: Preclinical and Clinical Data
This section summarizes the available quantitative data on the radioprotective effects of N-acetyl-L-cysteine, Folic Acid, and the established radioprotector, Amifostine.
Table 1: Comparison of Radioprotective Efficacy in Preclinical Studies
| Agent | Model System | Radiation Dose | Key Findings | Reference |
| N-acetyl-L-cysteine (NAC) | C57BL/6 Mice | 18 Gy | Protected lung and red blood cells from glutathione depletion. Reduced malondialdehyde levels in the lung and 8-hydroxy-deoxyguanosine in the liver. | [5] |
| A/J Mice (NNK-induced lung tumors) | 4 weekly doses of 50 mGy | Significantly inhibited the increase in visible surface tumor formation in irradiated mice. | [8] | |
| Female Mice | Chronic low dose-rate (20 mGy/day) | Extended lifespan by 59 days in the exposed group compared to untreated irradiated mice. | [9] | |
| Folic Acid | C57BL/6J Mice (pregnant) | 1.0 Gy | Partially prevented radiation-induced anophthalmos, exencephaly, and gastroschisis. | [10] |
| Female Mice | 2 Gy | Alleviated radiation-induced ovarian damage by reducing oxidative stress and inflammation, and enhancing DNA repair. | [7] | |
| Male Rabbits | 3 Gy | Attenuated adverse hematopoietic effects of ionizing radiation. | [11] | |
| Amifostine | Rodents, Canines, NHP | Varies | Dose reduction factors (DRF) of up to 2.7 for hematopoietic acute radiation syndrome (H-ARS) and 1.8 for gastrointestinal acute radiation syndrome (GI-ARS) in mice. | [12] |
Table 2: Comparison of Radioprotective Efficacy in Clinical Trials
| Agent | Cancer Type | Radiation Regimen | Key Findings | Reference |
| Amifostine | Head and Neck Cancer | 50-70 Gy (1.8-2.0 Gy/day) | Reduced grade ≥2 acute xerostomia from 78% to 51% and chronic xerostomia from 57% to 34%. No reduction in mucositis. | [2] |
| Head and Neck Cancer (Meta-analysis of 17 trials) | Varies | Significantly reduced the risk of Grade 3-4 mucositis, Grade 2-4 acute xerostomia, and late xerostomia. | [3] | |
| Prostate Cancer | 66-76 Gy (2 Gy/day) | Daily endorectal administration was well-tolerated with manageable acute toxicities. | [13] |
Mechanisms of Action and Signaling Pathways
The radioprotective effects of these agents are attributed to distinct yet potentially synergistic mechanisms.
Thiol-Mediated Radioprotection (N-acetyl-L-cysteine)
The primary mechanism of radioprotection by thiol-containing compounds like N-acetyl-L-cysteine is the scavenging of free radicals generated by ionizing radiation.[14][15] This direct interaction neutralizes reactive oxygen species (ROS) before they can damage critical cellular components like DNA, proteins, and lipids. Additionally, thiols can donate a hydrogen atom to repair damaged DNA.
Folic Acid-Mediated Radioprotection
Folic acid contributes to radioprotection through multiple pathways. Its essential role in nucleotide synthesis is vital for efficient DNA repair.[6] Recent studies have also elucidated its involvement in suppressing cellular senescence and inflammation induced by radiation.
One key pathway involves the inhibition of the p38 MAPK/NF-κB signaling cascade, which is activated by radiation-induced cellular stress.[6] By suppressing this pathway, folic acid reduces the production of pro-inflammatory cytokines, thereby mitigating tissue damage.
Experimental Protocols
Validating the radioprotective effects of a novel agent like this compound requires a series of well-defined in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro Clonogenic Survival Assay
This assay is the gold standard for assessing the ability of a single cell to proliferate into a colony after radiation exposure, thereby measuring cell reproductive death.
Protocol:
-
Cell Culture: Adherent cells (e.g., human lung fibroblasts) are cultured to ~70% confluency.
-
Treatment: Cells are pre-incubated with various concentrations of the radioprotective agent (e.g., this compound) for a specified time (e.g., 1-2 hours) before irradiation.
-
Irradiation: Cells are irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated source (e.g., 137Cs irradiator).[16]
-
Plating: Immediately after irradiation, cells are trypsinized, counted, and seeded into petri dishes at densities calculated to yield 50-150 colonies per dish.
-
Incubation: Plates are incubated for 1-3 weeks, depending on the cell line, to allow for colony formation.
-
Staining and Counting: Colonies are fixed with 10% neutral buffered formalin and stained with 0.01% crystal violet. Colonies containing 50 or more cells are counted.[16]
-
Data Analysis: The surviving fraction for each dose is calculated and plotted to generate a cell survival curve.
In Vitro Micronucleus Assay in Human Lymphocytes
This assay is used to assess chromosomal damage by quantifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.
Protocol:
-
Blood Collection and Culture: Whole blood is collected from healthy donors and cultured in RPMI-1640 medium supplemented with fetal bovine serum and phytohemagglutinin.[17]
-
Treatment: The radioprotective agent is added to the cultures before irradiation.
-
Irradiation: Cultures are exposed to a specific dose of gamma radiation (e.g., 2 Gy).
-
Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides are then stained with Giemsa.[17]
-
Scoring: The number of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000) is scored under a microscope.[17]
In Vivo Assessment of DNA Damage
This involves quantifying DNA strand breaks in tissues of irradiated animals.
Protocol:
-
Animal Model: Mice are treated with the radioprotective agent via an appropriate route (e.g., oral gavage, intraperitoneal injection) prior to whole-body or localized irradiation.
-
Tissue Collection: At various time points post-irradiation, tissues of interest (e.g., spleen, bone marrow) are harvested.
-
Cell Isolation: Single-cell suspensions are prepared from the collected tissues.
-
Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with an antibody against a DNA damage marker, such as phosphorylated histone H2AX (γ-H2AX).[18]
-
Quantification: The level of DNA damage can be quantified by measuring the fluorescence intensity of γ-H2AX foci using flow cytometry or fluorescence microscopy.[18]
Conclusion and Future Directions
While direct evidence for the radioprotective effects of this compound is currently lacking, the well-documented properties of its components, N-acetyl-L-cysteine and folic acid, provide a strong rationale for its investigation as a novel radioprotector. The synergistic potential of a potent free radical scavenger and a key molecule in DNA synthesis and repair is compelling.
Future research should focus on in vitro and in vivo studies to directly evaluate the efficacy and toxicity of this compound. Head-to-head comparisons with established radioprotectors like Amifostine will be crucial in determining its potential clinical utility. Elucidating the precise molecular mechanisms and signaling pathways modulated by this compound will further validate its role as a radioprotective agent.
References
- 1. Chemoprotective and radioprotective effects of amifostine: an update of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase III randomized trial of amifostine as a radioprotector in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Amifostine in Head and Neck Cancer Patients Treated with Radiotherapy: A Systematic Review and Meta-Analysis Based on Randomized Controlled Trials | PLOS One [journals.plos.org]
- 4. Effects of N-acetyl-L-cysteine (NAC) on Radiation-induced Cytotoxicity in Fish Hepatoma Cells [inis.iaea.org]
- 5. Antioxidant role of N-acetyl cysteine isomers following high dose irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Folic Acid Protects Against Radiation-Induced Lung Injury by Suppressing Senescence of Lung Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Folic Acid Preconditioning Alleviated Radiation-Induced Ovarian Dysfunction in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoprevention by N-acetylcysteine of low-dose CT-induced murine lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrr.com [ijrr.com]
- 10. Frontiers | Folic Acid Fortification Prevents Morphological and Behavioral Consequences of X-Ray Exposure During Neurulation [frontiersin.org]
- 11. View of Radioprotective Effects of Folic Acid on Hematological Parameters and Bone Marrow Histology in Male Rabbits Exposed to X-Ray Irradiation [journal.utripoli.edu.ly]
- 12. tandfonline.com [tandfonline.com]
- 13. Clinical trial of endorectal amifostine for radioprotection in patients with prostate cancer: rationale and early results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thiol disulfide homeostasis in ionizing radiation and chemotherapeutic drug exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of the radioprotective effects of thymoquinone on dynamic thiol-disulphide homeostasis during total-body irradiation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clonogenic Assay: Adherent Cells [jove.com]
- 17. Micronucleus Assay-based Evaluation of Radiosensitivity of Lymphocytes among Inhabitants Living in High Background Radiation Area of Mamuju, West Sulawesi, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Unveiling the Molecular Blueprint: Gene Expression Analysis to Confirm Folcisteine's Mechanism of Action
A Comparative Guide for Researchers and Drug Development Professionals
In the quest for novel therapeutic agents, understanding the precise mechanism of action at the molecular level is paramount. Folcisteine, a compound with purported applications in cellular protection and repair, remains an enigmatic entity in the landscape of molecular medicine. While its therapeutic potential is suggested, a comprehensive analysis of its impact on gene expression is lacking. This guide provides a comparative framework for researchers aiming to elucidate this compound's mechanism of action through gene expression analysis. We present a comparative analysis with well-characterized thiol-based drugs—N-acetylcysteine (NAC), Carbocisteine, and Erdosteine—offering insights into potential signaling pathways and experimental approaches.
Comparative Analysis of Thiol-Based Compounds
To understand the potential molecular pathways influenced by this compound, a comparison with structurally and functionally related compounds is invaluable. N-acetylcysteine (NAC), Carbocisteine, and Erdosteine are mucolytic agents with established antioxidant and anti-inflammatory properties, for which gene expression data are available.
| Compound | Therapeutic Use | Known Effects on Gene Expression | Key Signaling Pathways Implicated |
| This compound | Plant growth regulator, potential for myocardial ischemia protection and neural repair.[1][2] | Data not readily available in public databases. | Unknown |
| N-acetylcysteine (NAC) | Mucolytic, antioxidant, antidote for acetaminophen (B1664979) toxicity.[3][4] | Time-dependent differential expression of transcripts related to cell differentiation, growth inhibition, and cytoskeletal organization.[5][6] Upregulation and downregulation of genes involved in cell growth regulation and various signaling pathways.[7] | Wnt-signaling pathway, cAMP-signaling pathway.[7] |
| Carbocisteine | Mucolytic for respiratory disorders.[8] | Attenuates the expression of MUC5B, a major mucin gene implicated in COPD.[9] Reduces expression of genes related to inflammation.[8] | NF-κB and ERK1/2 MAPK signaling pathways.[8] |
| Erdosteine | Mucolytic, antioxidant, anti-inflammatory for respiratory diseases.[10] | Upregulates Interferon-Stimulated Genes (ISGs) and inflammasome components.[11][12] Modulates the expression of genes involved in oxidative stress and innate immune responses.[11][13] | Type I Interferon pathway, Inflammasome pathway, Oxidative stress response pathways.[11][12] |
Visualizing the Proposed Experimental Workflow
A robust experimental design is critical for generating high-quality gene expression data. The following workflow outlines the key steps for analyzing the effects of this compound and its alternatives on a cellular model.
References
- 1. The Applications of Folcisteine_Chemicalbook [chemicalbook.com]
- 2. This compound | 5025-82-1 | MOLNOVA [molnova.com]
- 3. PHARMACOLOGICAL ANTIOXIDANT STRATEGIES AS THERAPEUTIC INTERVENTIONS FOR COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Global gene expression analysis in time series following N-acetyl L-cysteine induced epithelial differentiation of human normal and cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global gene expression analysis in time series following N-acetyl L-cysteine induced epithelial differentiation of human normal and cancer cells in vitro | springermedicine.com [springermedicine.com]
- 7. Effects of N-Acetylcysteine on the Proliferation, Hormone Secretion Level, and Gene Expression Profiles of Goat Ovarian Granulosa Cells | MDPI [mdpi.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multifaceted Beneficial Effects of Erdosteine: More than a Mucolytic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiviral Effect of Erdosteine in Cells Infected with Human Respiratory Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. publications.ersnet.org [publications.ersnet.org]
Safety Operating Guide
Navigating the Safe Disposal of Folcisteine in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the proper disposal of folcisteine, a compound used in various research applications. Adherence to these guidelines will help mitigate risks and ensure that waste is handled in an environmentally responsible manner.
Core Safety and Disposal Information
While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate potential risks such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1][2] Therefore, it is prudent to handle this compound as a hazardous chemical and follow all appropriate safety precautions.
| Parameter | Guideline | References |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields, and impervious clothing. | [2][3] |
| Handling | Use in a well-ventilated area. Avoid the formation of dust and aerosols. Avoid contact with skin and eyes. | [3][4] |
| Primary Disposal Method | Engage a licensed chemical destruction facility or utilize controlled incineration with flue gas scrubbing. | [3][4] |
| Environmental Precautions | Do not discharge into sewer systems or allow entry into drains. Prevent contamination of water, soil, and foodstuffs. | [3][4] |
| Spill Cleanup | For spills, sweep up the solid material, place it in a suitable, closed container, and label it for disposal. | [1][3][4] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste, including pure compound, contaminated materials, and empty containers.
Waste Identification and Segregation
-
Identify Waste: All materials contaminated with this compound, including unused or expired chemical, contaminated labware (e.g., weigh boats, pipette tips), and personal protective equipment (PPE), must be treated as chemical waste.
-
Segregate Waste: Do not mix this compound waste with other incompatible waste streams. It is crucial to prevent reactions with other chemicals.[5] Store this compound waste in a designated area away from strong acids, bases, and oxidizing or reducing agents.[2]
Containerization and Labeling
-
Select Appropriate Containers: Use chemically compatible, leak-proof containers for waste collection.[6] Ensure containers are in good condition and have secure, tight-fitting lids.[7] Keep containers closed at all times except when adding waste.[7]
-
Properly Label Containers: As soon as you begin accumulating waste, affix a hazardous waste tag. The label must clearly identify the contents as "this compound Waste" and include any known hazard pictograms.[8] This is critical for safe handling and disposal by your institution's Environmental Health and Safety (EH&S) department.[9]
Storage of Waste
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[9]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[5]
-
Accumulation Limits: Be aware of your institution's and local regulations regarding the maximum volume of hazardous waste (e.g., 55 gallons) and the maximum accumulation time (e.g., 12 months) allowed in a satellite accumulation area.[7][9]
Arranging for Final Disposal
-
Contact EH&S: Do not attempt to dispose of this compound waste down the drain or in the regular trash.[4][5] Contact your institution's Environmental Health and Safety (EH&S) or equivalent department to schedule a pickup for the waste.[9]
-
Disposal of Empty Containers: An empty container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5][7] Once decontaminated, deface the original label before disposal as regular trash.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: A workflow for the safe disposal of this compound.
References
- 1. cn.haihangindustry.com [cn.haihangindustry.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Page loading... [guidechem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Folcisteine
For laboratory professionals engaged in groundbreaking research and development, ensuring a safe handling environment for all chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Folcisteine, offering procedural, step-by-step guidance to support your laboratory's safety protocols and build a foundation of trust in your chemical handling practices.
Essential Safety Information at a Glance
Proper handling of this compound begins with a clear understanding of its properties and the necessary safety precautions. The following table summarizes key quantitative data for quick reference.
| Property | Value | Citations |
| Molecular Formula | C6H9NO3S | [1] |
| Molecular Weight | 175.21 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Density | 1.427 g/cm³ | [4][5] |
| Melting Point | 146-148 °C / 258-261 °C (decomposes) | [2][6] |
| Flash Point | 219.3 °C | [5] |
| Solubility | Soluble in water | [2][3] |
| Recommended Storage | -20°C in a dry, well-ventilated area | [3][6] |
Personal Protective Equipment (PPE) Protocol
When handling this compound, a comprehensive personal protective equipment strategy is your first line of defense against potential exposure. Adherence to these guidelines is critical to ensure personal and environmental safety.
1. Eye and Face Protection:
-
Requirement: Always wear safety glasses with side-shields that conform to EN166, NIOSH (US), or EN 166 (EU) standards.[1][4]
-
Rationale: Protects against dust particles and accidental splashes that can cause serious eye irritation.[4][6]
2. Hand Protection:
-
Requirement: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity prior to use.[4][5] Follow proper glove removal technique to avoid skin contact.[4]
-
Rationale: Prevents skin contact, as this compound can cause skin irritation.[6]
3. Body Protection:
-
Requirement: Wear a lab coat or impervious clothing to protect skin.[4][6] The type of protective equipment should be selected based on the concentration and amount of the substance being used.[1]
-
Rationale: Minimizes the risk of skin exposure from spills or splashes.
4. Respiratory Protection:
-
Requirement: In situations where dust formation is likely, use a NIOSH-approved N95 (US) or type P1 (EN 143) dust mask or a suitable respirator.[1][6] Ensure adequate ventilation, such as working in a chemical fume hood.[4][6]
-
Rationale: this compound may cause respiratory tract irritation if inhaled.[1][6]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it enters the lab until its final disposal is crucial for maintaining a safe working environment.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3] The recommended storage temperature for the powder form is -20°C.[6] Keep the container tightly closed to prevent moisture absorption and contamination.[3][4][5]
Handling and Experimental Use:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Work in a designated area with adequate exhaust ventilation, such as a chemical fume hood, to minimize inhalation exposure.[4][6]
-
Weighing and Transfer: To prevent dust formation, handle this compound carefully. Avoid creating and inhaling dust.[1][4][5]
-
Spill Management: In the event of a spill, evacuate personnel from the immediate area.[4] Ventilate the area.[2] Wearing appropriate PPE, sweep up the spilled solid material and place it into a suitable, closed container for disposal.[1][4][5] Avoid generating dust during cleanup.[2] Do not allow the substance to enter drains.[1][5]
Disposal Plan:
-
Waste Collection: Collect all waste material, including unused this compound and contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.
-
Disposal Method: this compound waste should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4][5] Do not dispose of it in the sewer system or with regular trash.[4][5]
-
Container Disposal: Empty containers may retain product residue and should be handled as hazardous waste.[2] They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill.[4]
Visualizing the Workflow: Safe Handling of this compound
To further clarify the operational procedures, the following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
